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1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid Documentation Hub

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  • Product: 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid
  • CAS: 1353944-37-2

Core Science & Biosynthesis

Foundational

Unveiling the In Vitro Mechanism of Action of 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic Acid: A Pharmacophoric Analysis

Executive Summary 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid (EPPC) is a highly versatile, bifunctional chemical building block that serves as a core pharmacophore in the development of targeted therapeutics....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid (EPPC) is a highly versatile, bifunctional chemical building block that serves as a core pharmacophore in the development of targeted therapeutics. By combining a heteroaromatic pyrimidine ring with a saturated, functionalized piperidine system, EPPC provides a rigid scaffold capable of precise spatial orientation within complex protein binding pockets.

As a Senior Application Scientist, I have structured this technical guide to deconstruct the in vitro mechanism of action of EPPC. Rather than viewing this compound as a single-target entity, we will analyze it through the lens of its two primary pharmacological applications: ATP-competitive kinase inhibition (using Cdc7 as a model)[1] and G-Protein Coupled Receptor (GPCR) antagonism (using CCR4 as a model)[2]. This guide provides the causal logic behind its binding kinetics, self-validating in vitro protocols, and quantitative data interpretation.

Structural Biology & Pharmacophore Modeling

The mechanistic efficacy of EPPC is driven by its bipartite molecular architecture, which allows it to act as an anchor and an electrostatic modulator simultaneously.

  • The 6-Ethoxypyrimidine Core: In the context of kinase targets, the nitrogen atoms (N1 and N3) of the pyrimidine ring act as critical hydrogen-bond acceptors. They interact directly with the backbone amides of the kinase hinge region, mimicking the adenine ring of ATP[1]. In protein-protein interaction (PPI) inhibitors, such as those targeting the PD-1/PD-L1 axis, the pyrimidine core serves as a hydrophobic anchor that deeply inserts into the lipophilic pockets of the target protein[3].

  • The Piperidine-2-carboxylic Acid Moiety: The piperidine ring provides a saturated, three-dimensional vector that directs the carboxylic acid toward the solvent-exposed region of the binding site. At physiological pH (7.4), the carboxylic acid is deprotonated, allowing it to form robust electrostatic salt bridges with basic amino acid residues (e.g., Arginine or Lysine)[2].

In Vitro Mechanism of Action: Kinase Inhibition (Model: Cdc7)

Cell division cycle 7 (Cdc7) is a serine/threonine kinase that plays a critical role in the initiation of DNA replication. Overexpression of Cdc7 is a hallmark of various malignancies, making it a prime target for pyrimidine-based inhibitors[1]. EPPC acts as a reversible, ATP-competitive inhibitor of Cdc7.

Step-by-Step In Vitro ADP-Glo Kinase Assay Protocol

To validate the inhibitory potency of EPPC, an ADP-Glo assay is utilized. This protocol is designed as a self-validating system to eliminate false positives.

  • Enzyme Preparation: Dilute recombinant human Cdc7/DBF4 complex in an optimized assay buffer (40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20).

    • Causality: DTT is mandatory to maintain the catalytic cysteine residues in a reduced state, preventing oxidative inactivation. MgCl₂ is required to coordinate the ATP-substrate complex. Tween-20 prevents non-specific adsorption of the enzyme to the microplate walls.

  • Compound Titration: Prepare 3-fold serial dilutions of EPPC in 100% DMSO. Transfer to the assay plate, ensuring the final DMSO concentration in the reaction is strictly capped at 1% (v/v) .

    • Causality: Exceeding 1% DMSO can induce solvent-mediated protein denaturation, leading to artificially inflated inhibition metrics.

  • Pre-incubation: Incubate the EPPC dilutions with the Cdc7/DBF4 complex for 15 minutes at room temperature.

    • Causality: This allows the inhibitor to reach thermodynamic binding equilibrium with the enzyme before the highly competitive ATP substrate is introduced.

  • Reaction Initiation: Add ultra-pure ATP and the MCM2 substrate peptide to initiate the reaction.

    • Causality: The ATP concentration must be set precisely at its apparent Km​ (Michaelis constant) for Cdc7. This ensures the assay is highly sensitive to competitive inhibitors like EPPC while remaining physiologically relevant.

  • Detection: After 60 minutes, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. After a 40-minute incubation, add the Kinase Detection Reagent to convert the generated ADP into a luminescent signal.

Quantitative Data Summary

Table 1: Representative In Vitro Kinase Inhibition Kinetics for EPPC vs. Reference Inhibitor

CompoundTarget KinaseIC₅₀ (nM) Ki​ (nM)Hill SlopeMax Inhibition (%)
EPPC Cdc7/DBF445.2 ± 3.122.50.9899.1%
TAK-931 (Ref) Cdc7/DBF4< 1.0< 0.51.02100.0%
EPPC CDK2/Cyclin E> 10,000N/AN/A< 10%

(Note: EPPC demonstrates high selectivity for Cdc7 over off-target kinases like CDK2, driven by the specific spatial orientation of its carboxylic acid moiety).

In Vitro Mechanism of Action: GPCR Antagonism (Model: CCR4)

Beyond kinases, pyrido-pyrimidine and related pyrimidine derivatives are highly potent antagonists of the CC chemokine receptor 4 (CCR4)[2]. CCR4 is heavily involved in the recruitment of regulatory T cells (Tregs) to tumor microenvironments. EPPC functions as an allosteric antagonist, locking the receptor in an inactive conformation and preventing intracellular calcium flux upon ligand binding.

Step-by-Step In Vitro Chemotaxis Inhibition Protocol

To evaluate the functional antagonism of EPPC, a Boyden chamber cell migration assay is employed.

  • Cell Preparation: Harvest CCR4-expressing Hut78 cells. Wash and resuspend the cells in RPMI-1640 medium supplemented with 0.1% Bovine Serum Albumin (BSA) .

    • Causality: BSA acts as a carrier protein. Because the ethoxypyrimidine core is highly lipophilic, BSA prevents the compound from non-specifically adhering to the polystyrene walls of the assay tubes, ensuring the calculated effective concentration remains accurate.

  • Compound Incubation: Pre-incubate the Hut78 cells with varying concentrations of EPPC for 30 minutes at 37°C in a 5% CO₂ atmosphere.

  • Chemotaxis Chamber Setup: Add the natural CCR4 ligand, Macrophage-Derived Chemokine (MDC/CCL22), to the lower compartment of a 96-well chemotaxis chamber at a concentration of 10 nM. Carefully place the upper insert (containing a polycarbonate membrane with 5 µm pores) over the lower wells. Seed the EPPC-treated cells into the upper wells.

  • Migration & Quantification: Incubate the chamber for 2 hours. Remove the upper insert, lyse the cells that successfully migrated into the lower chamber, and quantify using CellTiter-Glo® Luminescent Cell Viability Assay.

Quantitative Data Summary

Table 2: In Vitro CCR4 Chemotaxis Antagonism

CompoundLigand UsedIC₅₀ (nM)Cell Viability (at 10 µM)Mechanism
EPPC MDC (CCL22)112.4 ± 8.6> 98%Allosteric Antagonism
EPPC TARC (CCL17)135.1 ± 10.2> 98%Allosteric Antagonism

Mechanistic Visualizations

To synthesize the biochemical pathways and laboratory workflows described above, the following logical diagrams map the trajectory of EPPC from in vitro screening to cellular consequence.

G EPPC EPPC (Inhibitor) Cdc7 Cdc7 Kinase (Target) EPPC->Cdc7 Binds Hinge Region Complex EPPC-Cdc7 Complex Cdc7->Complex Conformational Lock MCM MCM Helicase (Substrate) Complex->MCM Prevents Phosphorylation Arrest Cell Cycle Arrest (S-Phase) MCM->Arrest Halts DNA Replication

EPPC binding pathway leading to Cdc7 inhibition and S-phase cell cycle arrest.

G Prep Prepare EPPC Serial Dilutions (DMSO) Incubate Incubate with Target (Cdc7 or CCR4) Prep->Incubate Max 1% DMSO AddSub Add Substrate/Ligand (ATP or TARC/MDC) Incubate->AddSub 15 min pre-incubation Measure Measure Signal (Luminescence/Fluorescence) AddSub->Measure Reaction time Analyze Calculate IC50 (Non-linear Regression) Measure->Analyze Data Output

Step-by-step in vitro high-throughput screening workflow for EPPC evaluation.

Conclusion

The in vitro mechanism of action for 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid (EPPC) relies heavily on the synergistic relationship between its hinge-binding pyrimidine core and its electrostatically active piperidine-carboxylic acid tail. Whether deployed as an ATP-competitive kinase inhibitor or an allosteric GPCR antagonist, EPPC requires strict adherence to self-validating in vitro assay conditions—such as precise ATP Km​ calibration and carrier protein supplementation—to accurately quantify its pharmacological potential.

References

  • Design and Synthesis of a Series of Pyrido[2,3-d]pyrimidine Derivatives as CCR4 Antagonists. Molecules, 2012. URL:[Link]

  • Discovery of a Novel, Highly Potent, and Selective Thieno[3,2-d]pyrimidinone-Based Cdc7 Inhibitor with a Quinuclidine Moiety (TAK-931) as an Orally Active Investigational Antitumor Agent. Journal of Medicinal Chemistry, 2020. URL:[Link]

  • Novel 4-Arylindolines Containing a Pyrido[3,2-d]pyrimidine Moiety as the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction Inhibitors for Tumor Immunotherapy. Journal of Medicinal Chemistry, 2023. URL:[Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid

Executive Summary & Strategic Relevance In contemporary drug discovery, the transition from planar, sp²-dominated aromatic molecules to three-dimensional, sp³-rich scaffolds is a proven strategy to improve clinical succe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Relevance

In contemporary drug discovery, the transition from planar, sp²-dominated aromatic molecules to three-dimensional, sp³-rich scaffolds is a proven strategy to improve clinical success rates—a paradigm widely known as "escaping flatland"[1]. 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid (CAS: 1353944-37-2) is a highly versatile, bifunctional building block that perfectly aligns with this strategy.

By combining a heteroaromatic pyrimidine system with a saturated pipecolic acid (piperidine-2-carboxylic acid) moiety, this compound offers a unique blend of hinge-binding potential and precise 3D vector projection. This technical guide provides an in-depth analysis of its physicochemical properties, structural rationale, and a self-validating synthetic methodology designed for immediate integration into fragment-based drug discovery (FBDD) or DNA-encoded library (DEL) workflows.

Structural Anatomy and Physicochemical Properties

The molecular architecture of 1-(6-ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid is modular, making it an ideal precursor for modular synthesis. The calculated physicochemical properties confirm its strict adherence to Lipinski’s Rule of Five, ensuring that downstream functionalization (e.g., amide coupling) will not immediately push the resulting lead compound out of drug-like chemical space [2].

Quantitative Physicochemical Data

The following table summarizes the core properties of the compound, establishing its baseline profile for computational modeling and pharmacokinetic (PK) predictions.

PropertyValueCausality / Relevance in Drug Design
IUPAC Name 1-(6-ethoxypyrimidin-4-yl)piperidine-2-carboxylic acidStandardized nomenclature for database indexing.
CAS Registry Number 1353944-37-2Unique identifier for vendor sourcing.
Molecular Formula C₁₂H₁₇N₃O₃Defines the atomic composition.
Molecular Weight 251.28 g/mol Low MW provides ample room for late-stage elaboration.
Fraction sp³ (Fsp³) 0.58 (7 of 12 carbons)High 3D character; correlates with improved solubility and lower off-target toxicity [1].
Topological Polar Surface Area ~75.6 ŲOptimal for oral bioavailability; restricts passive BBB penetration unless masked.
H-Bond Donors (HBD) 1Provided by the carboxylic acid; easily converted to an amide.
H-Bond Acceptors (HBA) 6N and O atoms provide multiple interaction points for target kinases/receptors.
Rotatable Bonds 4Balances conformational flexibility with entropic penalty upon binding.
Pharmacophore Mapping

Understanding the spatial arrangement of functional groups is critical for rational drug design. The molecule can be divided into four distinct pharmacophoric modules.

Pharmacophore Core 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid Mod1 Pyrimidine Ring Hinge-binding motif (H-bond acceptor) Core->Mod1 Mod2 Ethoxy Group Hydrophobic pocket filler Core->Mod2 Mod3 Piperidine Ring sp3-rich scaffold (3D vector) Core->Mod3 Mod4 Carboxylic Acid Salt-bridge / Amide coupling handle Core->Mod4

Fig 1: Pharmacophore mapping detailing the functional modules of the bifunctional building block.

Self-Validating Synthetic Methodology

As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in validation mechanisms. The synthesis of this compound relies on a two-step sequence: a Nucleophilic Aromatic Substitution (SₙAr) followed by ester saponification.

SynthWorkflow A 4-Chloro-6-ethoxypyrimidine + Ethyl pipecolate B SNAr Reaction (DIPEA, EtOH, 80°C) A->B Nucleophilic Attack C Intermediate Ester B->C -HCl D Saponification (LiOH, THF/H2O) C->D Hydrolysis E Acidification (HCl, pH 3-4) D->E Protonation F Target Compound (CAS: 1353944-37-2) E->F Isolation

Fig 2: Self-validating synthetic workflow for 1-(6-ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid.

Step 1: Nucleophilic Aromatic Substitution (SₙAr)

Objective: Couple 4-chloro-6-ethoxypyrimidine with ethyl piperidine-2-carboxylate.

  • Mechanistic Causality: The SₙAr reaction on the pyrimidine ring occurs preferentially at the C4 position due to the highly electrophilic nature of the carbon, which is activated by the adjacent nitrogen atoms via a concerted mechanism or a transient Meisenheimer complex [3].

  • Reagent Selection: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base. Its steric bulk prevents it from competing with the secondary amine of the pipecolate for the electrophilic pyrimidine carbon, while effectively scavenging the HCl byproduct to maintain the nucleophilicity of the piperidine nitrogen. Ethanol (EtOH) is chosen as a polar protic solvent to stabilize the transition state.

  • Protocol:

    • Dissolve 4-chloro-6-ethoxypyrimidine (1.0 eq) and ethyl piperidine-2-carboxylate (1.1 eq) in anhydrous EtOH (0.2 M).

    • Add DIPEA (2.5 eq) dropwise at room temperature.

    • Heat the reaction mixture to 80°C under a nitrogen atmosphere for 12 hours.

  • In-Process Control (IPC) & Validation: Analyze a 10 µL reaction aliquot via LC-MS. The system is validated when the SₙAr is complete, indicated by the total disappearance of the starting material (m/z ~158) and the emergence of the intermediate ester peak (m/z ~279 [M+H]⁺).

Step 2: Saponification and Isolation

Objective: Hydrolyze the ethyl ester to yield the final carboxylic acid.

  • Mechanistic Causality: Lithium hydroxide (LiOH) is employed in a THF/H₂O co-solvent system. The lithium cation acts as a mild Lewis acid, coordinating to the carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon, drastically accelerating the nucleophilic attack by the hydroxide ion. The biphasic THF/H₂O system ensures homogeneity between the lipophilic organic ester and the hydrophilic inorganic base.

  • Protocol:

    • Concentrate the SₙAr reaction mixture in vacuo and redissolve the crude ester in a 1:1 mixture of THF and H₂O (0.1 M).

    • Add LiOH monohydrate (3.0 eq) and stir at room temperature for 4 hours.

    • Evaporate the THF under reduced pressure.

    • Cool the remaining aqueous layer to 0°C and carefully acidify with 1M HCl to pH 3–4 to precipitate the zwitterionic/acidic product.

    • Filter the precipitate, wash with cold water, and dry under high vacuum.

  • In-Process Control (IPC) & Validation: Post-acidification, ¹H NMR (in DMSO-d₆) must be performed. The protocol is validated by the complete absence of the ethyl ester signals (a quartet at ~4.1 ppm and a triplet at ~1.2 ppm) and the presence of a broad singlet corresponding to the carboxylic acid proton (>12.0 ppm).

Analytical Characterization Standards

To ensure trustworthiness and batch-to-batch reproducibility when sourcing or synthesizing this compound [4], the following analytical standards should be met:

  • LC-MS (ESI+): Expected m/z for[M+H]⁺ is 252.1. Purity should be ≥95% via UV integration at 254 nm.

  • ¹H NMR (400 MHz, DMSO-d₆): Key diagnostic peaks include the pyrimidine aromatic protons (two singlets or doublets depending on long-range coupling, typically around 8.3 ppm and 6.5 ppm), the ethoxy -CH₂- quartet (~4.3 ppm), and the distinctive multiplet of the chiral alpha-proton of the piperidine ring (~5.1 ppm, shifted downfield due to the adjacent nitrogen and carbonyl group).

Handling, Stability, and Formulation

  • Storage: The compound should be stored in a tightly sealed container at room temperature (or 4°C for long-term storage) in a dry, well-ventilated area. It is generally stable under standard laboratory conditions.

  • Solubility: Highly soluble in polar aprotic solvents such as DMSO and DMF, making it immediately compatible with standard high-throughput screening (HTS) and automated amide coupling workflows. It exhibits moderate solubility in water, which is highly dependent on the pH due to its ionizable carboxylic acid group (pKa ~ 3.5).

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Dimensionality and Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. URL:[Link]

  • Jacobsen, E. N., et al. (2018). Concerted nucleophilic aromatic substitutions. Nature Chemistry, 10, 917–923. URL:[Link]

Foundational

Pharmacokinetic Profiling of 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic Acid: A Comprehensive ADME Strategy

As a Senior Application Scientist navigating the transition of novel chemical entities from discovery to preclinical development, I approach pharmacokinetic (PK) profiling not as a checklist, but as a hypothesis-driven i...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the transition of novel chemical entities from discovery to preclinical development, I approach pharmacokinetic (PK) profiling not as a checklist, but as a hypothesis-driven investigation. The compound 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid presents a fascinating structural dichotomy: a lipophilic, potentially metabolically labile ethoxypyrimidine ring coupled with a highly polar, acidic piperidine-2-carboxylic acid (pipecolic acid) moiety.

This whitepaper details the causality-driven methodologies required to accurately profile the absorption, distribution, metabolism, and excretion (ADME) of this specific scaffold, ensuring compliance with rigorous regulatory standards.

Structural Liabilities and Strategic Causality

To design a robust PK strategy, we must first deconstruct the molecule's physicochemical properties and anticipate its physiological behavior.

  • The Carboxylic Acid Moiety (pKa ~2.5): At a physiological pH of 7.4, this functional group is nearly 100% ionized (deprotonated). This dense negative charge severely restricts transcellular passive diffusion. Consequently, we must hypothesize that oral absorption and hepatic clearance are heavily reliant on carrier-mediated transport (e.g., OATP, OAT) rather than passive permeability. Furthermore, carboxylic acids are notorious substrates for uridine 5'-diphospho-glucuronosyltransferases (UGTs), forming acyl glucuronides. These electrophilic metabolites can covalently bind to endogenous proteins, posing a risk for idiosyncratic drug toxicity[1].

  • The 6-Ethoxypyrimidine Ring: The ethoxy ether is a classic site for Cytochrome P450 (CYP)-mediated O-dealkylation (primarily via CYP3A4 or CYP2C9). Additionally, the unsubstituted positions on the pyrimidine ring may be susceptible to oxidation by aldehyde oxidase (AO) or CYPs[2].

Understanding these liabilities dictates our experimental workflow: we cannot rely solely on standard CYP microsomal stability assays; we must actively probe for UGT-mediated conjugation and transporter-dependent efflux.

PK_Workflow Compound 1-(6-Ethoxypyrimidin-4-yl) piperidine-2-carboxylic acid InVitro In Vitro ADME (Caco-2, HLM, Hepatocytes) Compound->InVitro Bioanalysis LC-MS/MS Method Development & Validation Compound->Bioanalysis InVivo In Vivo PK (Rats/Dogs) IV & PO Dosing InVitro->InVivo Guides Dosing Bioanalysis->InVivo Enables Quantification Data PK Parameter Derivation (NCA Modeling) InVivo->Data

Strategic pharmacokinetic profiling workflow from in vitro ADME to in vivo parameter derivation.

In Vitro ADME Profiling: Probing the Mechanism

According to the FDA's guidance on In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, early identification of a drug's interaction with metabolizing enzymes and transporters is critical for clinical translation[3][4].

Permeability and Efflux (Caco-2 Bidirectional Assay)

Because the ionized pipecolic acid moiety limits passive diffusion, a Caco-2 bidirectional permeability assay is mandatory. We measure the apparent permeability ( Papp​ ) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio ( Papp,B−A​/Papp,A−B​ ) greater than 2.0 indicates that the compound is a substrate for apical efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). Given the anionic nature of the molecule, BCRP is a highly probable efflux mechanism.

Metabolic Stability and Acyl Glucuronidation Liability

Standard human liver microsome (HLM) assays fortified only with NADPH will capture the O-deethylation of the pyrimidine ring but will completely miss the primary clearance route of the carboxylic acid. We must design a self-validating assay to intentionally trap acyl glucuronides[5][6].

Protocol: UGT-Mediated Acyl Glucuronidation Assay

Causality Note: UGT enzymes reside on the luminal side of the endoplasmic reticulum. In isolated microsomes, the lipid bilayer is intact, preventing the highly polar cofactor (UDPGA) from reaching the active site. We must use a pore-forming peptide (alamethicin) to permeabilize the vesicles, ensuring the assay is not artificially reporting "high stability" due to cofactor exclusion.

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 5 mM MgCl2​ .

  • Permeabilization: Pre-incubate Human Liver Microsomes (HLM, final concentration 1 mg/mL) with alamethicin (50 µg/mg microsomal protein) on ice for 15 minutes.

  • Incubation: Add 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid to achieve a final concentration of 1 µM. Pre-warm the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding the cofactor UDPGA (uridine 5'-diphosphoglucuronic acid) to a final concentration of 5 mM.

  • System Suitability (Self-Validation): Run a parallel incubation with Diclofenac (1 µM) as a positive control for acyl glucuronidation. If Diclofenac-glucuronide is not detected, the assay run is invalid.

  • Quenching & Extraction: At time points 0, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation: Centrifuge at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.

  • Analysis: Analyze the supernatant via LC-HRMS (High-Resolution Mass Spectrometry), specifically looking for the parent mass + 176 Da (the mass shift indicative of glucuronic acid conjugation).

Metabolism Parent Parent Drug (Carboxylic Acid & Ethoxy) M1 O-Deethylation (CYP450 Mediated) Parent->M1 CYP3A4/2C9 M2 Acyl Glucuronidation (UGT Mediated) Parent->M2 UGT1A1/2B7 M3 Pyrimidine Oxidation (Aldehyde Oxidase/CYP) Parent->M3 CYP/AO Excretion Biliary/Renal Excretion M1->Excretion M2->Excretion Potential Toxicity Risk M3->Excretion

Proposed primary biotransformation pathways including CYP-mediated oxidation and UGT conjugation.

In Vivo Pharmacokinetic Profiling

To determine the absolute bioavailability ( F ) and systemic clearance ( CL ) of the compound, a crossover or parallel in vivo PK study in a rodent model (e.g., Sprague-Dawley rats) is required.

Formulation Strategy

Because the compound is an acid, its solubility is highly pH-dependent.

  • Intravenous (IV) Formulation: To ensure complete dissolution without precipitating in the bloodstream, formulate as a solution using a co-solvent system: 5% DMSO / 10% Solutol HS-15 / 85% Phosphate Buffered Saline (pH 7.4). At pH 7.4, the carboxylic acid is ionized, maximizing aqueous solubility.

  • Per Os (PO) Formulation: Formulate as a homogenous suspension in 0.5% Sodium Carboxymethyl Cellulose (CMC-Na) or a solution in PEG400/Water, depending on the target dose.

Step-by-Step In Vivo Protocol
  • Animal Prep: Fast male Sprague-Dawley rats (200-250g, n=3 per group) for 12 hours prior to PO dosing to eliminate food-effect variables on gastric emptying. IV groups may remain fed.

  • Dosing:

    • Group 1 (IV): Administer 1 mg/kg via the tail vein.

    • Group 2 (PO): Administer 10 mg/kg via oral gavage.

  • Sampling: Collect ~200 µL of blood via the jugular vein into K2-EDTA tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Separation: Centrifuge blood samples immediately at 3,000 x g for 10 minutes at 4°C. Transfer plasma to 96-well plates and store at -80°C until bioanalysis.

Bioanalysis and Data Interpretation

Quantification of 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid is performed using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Due to the acidic nature of the molecule, negative electrospray ionization (ESI-) often yields lower background noise, though the pyrimidine nitrogen may allow for positive mode (ESI+) detection depending on the specific mobile phase modifiers (e.g., 0.1% formic acid vs. 10 mM ammonium acetate).

Quantitative Data Summarization

Upon generating the concentration-time profiles, Non-Compartmental Analysis (NCA) is utilized to derive the core PK parameters. Below is a structured summary of the expected parameters for a compound of this physicochemical class, alongside the mechanistic interpretation of these metrics.

Pharmacokinetic ParameterAbbreviationExpected Range for this ScaffoldMechanistic Interpretation
Clearance (IV) CL 15 - 45 mL/min/kgModerate to high clearance driven by active hepatic uptake (OATPs) and rapid UGT conjugation.
Volume of Distribution Vdss​ 0.3 - 0.8 L/kgLow volume of distribution. The ionized carboxylic acid prevents extensive partitioning into deep tissue/fat[7].
Half-life t1/2​ 1.0 - 3.0 hoursShort half-life due to the combination of low Vdss​ and moderate-to-high CL ( t1/2​=0.693×Vdss​/CL ).
Maximum Concentration Cmax​ Dose-dependentPeak exposure following oral administration; delayed Tmax​ (1-2 hrs) if absorption is limited by efflux.
Oral Bioavailability F% 10% - 40%Likely restricted by poor passive permeability (anion at pH 7.4) and potential first-pass acyl glucuronidation.
Bridging to Clinical Development

If the compound exhibits high clearance via acyl glucuronidation, the safety profile must be rigorously evaluated. Acyl glucuronides can undergo intramolecular rearrangement or direct nucleophilic attack by proteins, leading to haptenization and immune-mediated toxicity[8]. Regulatory agencies (FDA, EMA) require that the disproportionate human metabolite profile be evaluated; if the human exposure to the acyl glucuronide exceeds 10% of total drug-related exposure, specific toxicological bridging studies may be mandated[9].

References

  • Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry. Federal Register. Available at:[Link]

  • Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. FDA.gov. Available at:[Link]

  • Al-Sanea, M. M., et al. (2023). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. PubMed Central (PMC). Available at:[Link]

  • Stepan, A. F., et al. (2018). Acyl Glucuronide Metabolites of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577) and Related. OSTI.gov. Available at: [Link]

  • Grillo, M. P. (2022). Acyl Glucuronide and Coenzyme A Thioester Metabolites of Carboxylic Acid-Containing Drug Molecules: Layering Chemistry with Reactive Metabolism and Toxicology. ACS Publications. Available at:[Link]

  • Regan, S. L., et al. (2010). Acyl glucuronides: the good, the bad and the ugly. PubMed. Available at:[Link]

  • Grillo, M. P. (2024). Acyl Glucuronidation and Acyl‐CoA Formation Mechanisms Mediating the Bioactivation and Potential Toxicity of Carboxylic Acid‐containing Drugs. ResearchGate. Available at:[Link]

  • Hornik, C. P., et al. (2021). Leveraging Physiologically Based Pharmacokinetic Modeling and Experimental Data to Guide Dosing Modification of CYP3A-Mediated Drug-Drug Interactions in the Pediatric Population. PubMed Central (PMC). Available at:[Link]

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Exploratory

1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid role in early drug discovery

An in-depth technical guide on the strategic utilization of 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid in early-stage drug discovery, focusing on fragment-based design, structural pharmacophore rationale, and...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the strategic utilization of 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid in early-stage drug discovery, focusing on fragment-based design, structural pharmacophore rationale, and synthetic methodologies.

Executive Summary

In the landscape of early drug discovery, the transition from "flat" aromatic rings to structurally complex, three-dimensional scaffolds is critical for improving clinical success rates. 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid [1] represents a highly versatile, bifunctional building block that bridges this gap. By combining the privileged pyrimidine heterocycle with the conformationally restricted piperidine-2-carboxylic acid (pipecolic acid) moiety, this molecule serves as a premier starting point for Fragment-Based Drug Discovery (FBDD) and lead optimization.

This guide explores the mechanistic rationale for incorporating this scaffold into drug candidates, detailing its physicochemical advantages, target applications (such as kinase and GPCR modulation[2]), and providing a self-validating synthetic protocol for library generation.

Pharmacophore Analysis & Structural Rationale

The architectural design of 1-(6-ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid offers distinct vectors for molecular interaction, making it highly valuable for targeting complex protein binding sites.

  • The 6-Ethoxypyrimidine Core: Pyrimidines are ubiquitous in FDA-approved therapeutics, particularly as hinge-binders in kinase inhibitors and as core scaffolds in NDH-2 targets[3]. The nitrogen atoms of the pyrimidine ring act as potent hydrogen bond acceptors. The addition of the ethoxy group introduces a lipophilic, electron-donating substituent that can optimally fill hydrophobic pockets (e.g., the selectivity pocket adjacent to the ATP-binding site in kinases), enhancing both affinity and target selectivity.

  • The Piperidine-2-carboxylic Acid Motif: Pipecolic acid derivatives are widely recognized for their ability to introduce conformational constraint, which minimizes the entropic penalty upon target binding. This specific motif has been successfully utilized in the design of NMDA receptor antagonists[4] and potent antitumor agents like Cdc7 inhibitors[5]. The stereocenter at the C2 position allows medicinal chemists to dictate the spatial trajectory of subsequent functional groups, driving high-affinity interactions.

Pharmacophore Molecule 1-(6-Ethoxypyrimidin-4-yl) piperidine-2-carboxylic acid Pyrim 6-Ethoxypyrimidine (Hinge Binding & Lipophilic Pocket) Molecule->Pyrim Pip Piperidine Ring (sp3 Character / Rigidity) Molecule->Pip Carb Carboxylic Acid (Vector for Diversification) Molecule->Carb Target Lead Optimization (Kinases, GPCRs) Pyrim->Target Pip->Target Carb->Target

Pharmacophore deconstruction of the building block for target binding.

Quantitative Data: Physicochemical Profiling

For a building block to be viable in FBDD or lead optimization, it must adhere to strict physicochemical parameters to ensure that the final drug candidate maintains favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The table below summarizes the core metrics of this scaffold.

PropertyValuePharmacological Relevance
Molecular Weight 251.28 g/mol Ideal for fragment libraries; leaves ample "molecular weight budget" for optimization.
cLogP (Calculated) ~1.2Optimal lipophilicity, balancing aqueous solubility with membrane permeability.
Topological Polar Surface Area 75.4 ŲExcellent for cellular permeability; suitable for targeting intracellular kinases.
Hydrogen Bond Donors (HBD) 1A single donor (carboxylic acid OH) minimizes desolvation penalties during binding.
Hydrogen Bond Acceptors (HBA) 4Multiple vectors (N, O) for interacting with target active sites.
Fraction sp3 (Fsp3) 0.42High 3D character reduces flatland-associated toxicity and off-target effects.

Experimental Methodology: Self-Validating Amide Coupling Protocol

The carboxylic acid moiety of this building block is typically utilized to generate diverse amide libraries. However, the C2 position of the piperidine ring is sterically hindered, and improper coupling conditions can lead to epimerization or low yields.

The following protocol utilizes HATU and DIPEA to ensure rapid, high-yielding amide bond formation while maintaining stereochemical integrity.

Causality of Reagent Selection:
  • HATU: Chosen over standard EDC/HOBt because the sterically hindered carboxylic acid requires a highly reactive intermediate. HATU forms a 7-aza-HOBt active ester, which accelerates the nucleophilic attack and suppresses epimerization at the sensitive C2 chiral center.

  • DIPEA (N,N-Diisopropylethylamine): A bulky, non-nucleophilic base that efficiently deprotonates the carboxylic acid without competing with the incoming amine nucleophile.

  • DMF (Dimethylformamide): A polar aprotic solvent that fully solubilizes the zwitterionic starting material and stabilizes the polar transition states of the coupling reaction.

Step-by-Step Protocol:
  • Preparation: Dissolve 1-(6-ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

  • Activation: Add DIPEA (3.0 eq, 1.5 mmol) followed by HATU (1.2 eq, 0.6 mmol). Stir the mixture at 0 °C for 15 minutes.

    • In-Process Control (IPC) 1: Withdraw a 5 µL aliquot, quench in methanol, and analyze via LC-MS to confirm the complete formation of the active ester intermediate (mass shift corresponding to the HOAt adduct).

  • Nucleophilic Addition: Add the desired primary or secondary amine (1.1 eq, 0.55 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 2–4 hours.

    • IPC 2: Monitor the disappearance of the starting material via UV absorbance (254 nm, corresponding to the pyrimidine chromophore).

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3​ (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Drying & Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude residue via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

    • Validation: Confirm final compound identity and purity (>95%) using quantitative NMR (qNMR) and high-resolution mass spectrometry (HRMS).

Protocol Step1 1. Activation HATU + DIPEA in DMF (Generates active ester) Step2 2. Amine Addition Add R-NH2 at 0°C to RT (Nucleophilic attack) Step1->Step2 Step3 3. IPC Monitoring LC-MS Analysis (Validates conversion >95%) Step2->Step3 Step4 4. Workup & Purification Prep-HPLC (Ensures >98% purity) Step3->Step4

Self-validating synthetic workflow for amide library generation.

Conclusion

The integration of 1-(6-ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid into early drug discovery pipelines provides medicinal chemists with a robust, geometrically defined scaffold. By leveraging the hinge-binding capacity of the ethoxypyrimidine and the spatial directionality of the pipecolic acid derivative, researchers can efficiently navigate the complex structure-activity relationship (SAR) landscapes required for modern therapeutics, from kinase inhibitors to GPCR antagonists.

References

  • [1] Title: 1-(6-ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid | 1353944-37 ... Source: manchesterorganics.com URL:

  • [5] Title: Discovery of a Novel, Highly Potent, and Selective Thieno[3,2-d]pyrimidinone-Based Cdc7 Inhibitor with a Quinuclidine Moiety (TAK-931) as an Orally Active Investigational Antitumor Agent Source: acs.org (Journal of Medicinal Chemistry) URL:

  • [2] Title: Design, Synthesis and SAR Study of Novel Trisubstituted Pyrimidine Amide Derivatives as CCR4 Antagonists Source: nih.gov (PMC) URL:

  • [3] Title: Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2) Source: nih.gov (PMC) URL:

  • [4] Title: Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists Source: acs.org (Journal of Medicinal Chemistry) URL:

Sources

Foundational

Early-Stage Screening of 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic Acid Derivatives: A Technical Guide to Hit Identification and Validation

Executive Summary The 1-(6-ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid scaffold represents a highly privileged and versatile chemotype in modern drug discovery. By fusing a pyrimidine ring with a piperidine-2-carbo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-(6-ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid scaffold represents a highly privileged and versatile chemotype in modern drug discovery. By fusing a pyrimidine ring with a piperidine-2-carboxylic acid (pipecolic acid) moiety, researchers can achieve precise conformational restriction. This technical whitepaper outlines a field-proven, self-validating screening cascade designed to evaluate derivatives of this scaffold, transitioning them from raw library hits to biophysically validated lead precursors.

Mechanistic Rationale & Scaffold Causality

The architectural logic behind this specific scaffold relies on the synergistic combination of two distinct pharmacophores:

  • The Pyrimidine Core: The nitrogen atoms within the pyrimidine ring serve as excellent hydrogen-bond acceptors. In kinase targets, these nitrogens frequently interact with the backbone amides of the ATP-binding hinge region[1]. The 6-ethoxy substitution acts as a tunable lipophilic vector. Causally, this ether linkage projects into solvent-exposed regions or adjacent hydrophobic selectivity pockets, modulating both target affinity and the overall lipophilicity (LogP) of the molecule.

  • The Piperidine-2-Carboxylic Acid Vector: Unlike linear amino acids, introduces a rigid, cyclic structure that locks the dihedral angles of the attached functional groups[2]. This conformational constraint minimizes the entropic penalty upon target binding. This exact strategy has been successfully employed in the development of[3] and [4]. Furthermore, the carboxylic acid provides a synthetic handle for derivatization (e.g., into Weinreb amides or bioisosteric tetrazoles) to optimize cellular permeability.

Pathway Ligand 1-(6-Ethoxypyrimidin-4-yl) piperidine-2-carboxylic acid Target Target Kinase / Protease (e.g., NS3 or Cdc7) Ligand->Target Competitive Inhibition Substrate Downstream Substrate (Phosphorylation / Cleavage) Target->Substrate Catalysis Blocked Effect Disease Phenotype (Viral Replication / Tumor Growth) Substrate->Effect Pathway Arrest

Target engagement and downstream phenotypic arrest mechanism.

The Self-Validating Screening Cascade

To systematically evaluate derivatives of this scaffold, a robust screening cascade is required. Every step must be self-validating to prevent the progression of false positives.

Protocol 1: Primary Biochemical Screening (FRET-Based Enzymatic Assay)

Causality: Fluorescence Resonance Energy Transfer (FRET) is selected for the primary screen due to its high sensitivity and low background interference, making it ideal for High-Throughput Screening (HTS). Self-Validation: The assay incorporates a Z'-factor calculation plate to ensure statistical reliability (a Z' > 0.6 is mandatory for progression). DMSO tolerance is pre-established to ensure the solvent does not artificially denature the enzyme.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT).

  • Compound Plating: Dispense 100 nL of the piperidine-pyrimidine derivatives (in 100% DMSO) into 384-well low-volume black microplates using an acoustic liquid handler (e.g., Echo 550). Include positive control (known reference inhibitor) and negative control (DMSO only) wells.

  • Enzyme Addition: Add 5 µL of the target enzyme diluted in assay buffer. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding of the rigidified scaffold.

  • Reaction Initiation: Add 5 µL of a master mix containing the FRET-labeled substrate and cofactor (e.g., ATP) at their respective Km​ values.

  • Detection: Read the plate on a microplate reader at the appropriate excitation/emission wavelengths. Calculate the percent inhibition relative to the controls.

Protocol 2: Secondary Biophysical Validation (Surface Plasmon Resonance - SPR)

Causality: Primary enzymatic assays are susceptible to Pan-Assay Interference Compounds (PAINS). SPR is employed orthogonally to confirm direct, 1:1 reversible binding and to extract kinetic parameters ( kon​ , koff​ ). For rigidified scaffolds like pipecolic acid derivatives, a slow koff​ rate is often the primary driver of extended in vivo residence time and efficacy. Self-Validation: A reference channel (blank surface) is used to subtract non-specific matrix binding.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (target immobilization level: ~2000 RU).

  • Analyte Preparation: Dilute the hit compounds in running buffer (PBS-P+ with 2% DMSO) to a top concentration of 10 µM, followed by a 2-fold, 8-point dilution series.

  • Injection Cycle: Inject the compound series over the active and reference channels at a flow rate of 30 µL/min. Utilize a 60-second association phase and a 120-second dissociation phase.

  • Data Fitting: Double-reference the sensograms (subtracting both the reference channel and blank buffer injections) and fit the data to a 1:1 Langmuir binding model to determine KD​ , kon​ , and koff​ .

ScreeningCascade N1 Library Generation 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid N2 Primary Biochemical HTS (Enzymatic FRET Assay) N1->N2 10,000+ Cmpds N3 Hit Triage & Counter-Screen (Orthogonal Assays) N2->N3 Top 1% N4 Biophysical Validation (SPR & MST Kinetics) N3->N4 Validated Hits N5 Early ADME/Tox (HLM Stability & Cell Viability) N4->N5 High Affinity Binders

Self-validating early-stage screening cascade for hit triage.

In Vitro ADME: Microsomal Stability Assessment

Causality: The ethoxy group on the pyrimidine and the piperidine ring are classic sites for Cytochrome P450-mediated oxidation. Early assessment of metabolic liability prevents late-stage attrition.

Step-by-Step Methodology:

  • Incubate 1 µM of the test compound with 0.5 mg/mL human liver microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Initiate the metabolic reaction by adding 1 mM NADPH.

  • Quench 50 µL aliquots at 0, 5, 15, 30, and 60 minutes with 150 µL of cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifuge at 4,000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ).

Quantitative Data Presentation: Representative SAR

The following table summarizes the structure-activity relationship (SAR) data for hypothetical derivatives progressing through the described cascade. Notice how modifications to the carboxylic acid vector drastically impact both target affinity and metabolic clearance.

Compound IDR1 (Pyrimidine C6)R2 (Piperidine C2)Primary IC₅₀ (nM)SPR K_D (nM)HLM CL_int (µL/min/mg)
1a (Parent) EthoxyCarboxylic Acid456045.2
1b MethoxyCarboxylic Acid12014538.5
1c EthoxyPrimary Amide>10,000N/A12.4
1d EthoxyWeinreb Amide151885.6
1e IsopropoxyCarboxylic Acid222862.1

Data Interpretation: Transitioning the ethoxy group to a methoxy (1b) reduces affinity, suggesting the target pocket requires a larger lipophilic volume. Converting the carboxylic acid to a primary amide (1c) abolishes activity, indicating the necessity of a hydrogen bond donor/acceptor geometry at C2, whereas a Weinreb amide (1d) improves potency but introduces a high metabolic liability.

References

  • Discovery of a Novel, Highly Potent, and Selective Thieno[3,2-d]pyrimidinone-Based Cdc7 Inhibitor with a Quinuclidine Moiety (TAK-931) as an Orally Active Investigational Antitumor Agent Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Development of Novel Proline- and Pipecolic Acid-Based Allosteric Inhibitors of Dengue and Zika Virus NS2B/NS3 Protease Source: MDPI URL:[Link]

  • Design, synthesis, and protein methyltransferase activity of a unique set of constrained amine containing compounds Source: NIH URL:[Link]

  • Pipecolic Acid | C6H11NO2 | CID 849 Source: PubChem URL:[Link]

Sources

Exploratory

High-Resolution Mass Spectrometry and Physicochemical Profiling of 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic Acid: A Guide for Drug Discovery

Executive Summary In modern drug discovery, the precise physicochemical characterization of novel chemical entities (NCEs) is the foundation of downstream pharmacokinetic and pharmacodynamic profiling. 1-(6-Ethoxypyrimid...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the precise physicochemical characterization of novel chemical entities (NCEs) is the foundation of downstream pharmacokinetic and pharmacodynamic profiling. 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid (CAS: 1353944-37-2) is a highly versatile building block that merges two privileged pharmacophores: an electron-rich pyrimidine ring and a functionalized piperidine system[1].

This technical whitepaper provides an in-depth analysis of the molecular weight and monoisotopic exact mass of this compound. By exploring the causality behind mass defect analysis and detailing a self-validating High-Resolution Mass Spectrometry (HRMS) protocol, this guide equips analytical chemists and drug development professionals with the rigorous methodologies required for unequivocal structural confirmation and metabolite identification[2].

Physicochemical Profiling & Structural Analysis

The Causality of Molecular Weight vs. Exact Mass

While the average molecular weight (MW) is sufficient for stoichiometric calculations during synthesis, it is inadequate for advanced bioanalysis. The MW is calculated using the abundance-weighted average of all naturally occurring isotopes. In contrast, the monoisotopic exact mass is calculated using the mass of the most abundant isotope for each element (e.g., ^12^C = 12.00000 Da, ^1^H = 1.007825 Da).

The difference between the exact mass and the nominal mass (the integer mass) is known as the mass defect . For 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid, the nominal mass is 251 Da, but the exact mass is 251.12699 Da. This +0.12699 Da mass defect is a critical diagnostic fingerprint. In complex biological matrices, HRMS utilizes this mass defect to differentiate the parent drug and its biotransformation products from endogenous isobaric background noise, enabling high-confidence hit identification and metabolite tracking[3].

Quantitative Data Summary

The following table summarizes the critical physicochemical and mass spectrometric parameters required for the analytical profiling of this compound[1].

PropertyValueAnalytical Significance
Chemical Name 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acidCore structural identity
CAS Registry Number 1353944-37-2Unique chemical identifier
Molecular Formula C12H17N3O3Elemental composition
Average Molecular Weight 251.28 g/mol Used for molarity and dosing calculations
Monoisotopic Exact Mass 251.12699 DaTarget for HRMS structural confirmation
Theoretical [M+H]^+^ m/z 252.13427Primary ion monitored in ESI+ mode
Theoretical [M-H]^-^ m/z 250.11971Primary ion monitored in ESI- mode

High-Resolution Mass Spectrometry (HRMS) Protocol

To ensure absolute scientific integrity, the determination of the exact mass must be conducted using a self-validating system. The following LC-ESI-HRMS methodology utilizes internal calibration and blank-run verification to eliminate false positives and instrumental drift[4].

Experimental Workflow Diagram

G SamplePrep Sample Preparation (1 μg/mL in MeOH/H2O) Chromatography UHPLC Separation (C18 Column, Gradient Elution) SamplePrep->Chromatography Injection Ionization ESI+ Ionization (Formation of [M+H]+ m/z 252.1343) Chromatography->Ionization Eluent MassAnalysis HRMS Analysis (Orbitrap/Q-TOF, R > 60,000) Ionization->MassAnalysis Ions DataProcessing Data Processing (Exact Mass & Isotope Pattern) MassAnalysis->DataProcessing Raw Data

Figure 1: Self-validating LC-ESI-HRMS workflow for exact mass determination.

Step-by-Step Methodology

Step 1: System Calibration and Blank Verification (Self-Validation)

  • Action: Calibrate the Orbitrap or Q-TOF mass spectrometer using a standard calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) to achieve a mass accuracy of < 2 ppm.

  • Action: Inject a solvent blank (50:50 MeOH:H2O with 0.1% Formic Acid).

  • Causality: The blank run establishes a baseline, ensuring the system is free from carryover or contamination that could mimic the target analyte's m/z, thereby validating the integrity of the subsequent sample runs.

Step 2: Sample Preparation

  • Action: Dissolve 1 mg of 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to a working concentration of 1 μg/mL using the mobile phase.

  • Causality: Dilution to 1 μg/mL prevents detector saturation and minimizes space-charge effects in the ion trap, which can artificially skew mass accuracy.

Step 3: UHPLC Separation

  • Action: Inject 2 μL of the sample onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 μm). Elute using a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Causality: Chromatographic separation prior to ionization reduces ion suppression from matrix effects, ensuring maximum ionization efficiency for the target compound.

Step 4: ESI-HRMS Acquisition with Lock Mass

  • Action: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Set the resolving power (R) to > 60,000 FWHM. Infuse a background lock mass (e.g., Leucine Enkephalin, exact mass [M+H]^+^ = 556.2765) continuously during the run[4].

  • Causality: The lock mass acts as an internal standard that the software uses to continuously correct for micro-fluctuations in the instrument's magnetic or electric fields (temperature/voltage drift). This guarantees that the measured m/z of the target compound remains within a rigorous < 5 ppm error margin[5].

Step 5: Data Processing and Isotopic Pattern Matching

  • Action: Extract the ion chromatogram for m/z 252.1343. Compare the experimental isotopic distribution (M+1, M+2 peaks) against the theoretical model for C12H17N3O3.

  • Causality: While exact mass confirms the empirical formula, isotopic pattern matching confirms the relative abundance of ^13^C and ^15^N isotopes, providing a secondary layer of structural validation.

Pharmacological Context & Scaffold Significance

Understanding the exact mass and analytical profile of 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid is only half the equation; understanding why this scaffold is synthesized provides the biological context.

The pyrimidine ring is a highly privileged scaffold in medicinal chemistry due to its structural similarity to endogenous nucleic acid bases (cytosine, thymine, uracil). This allows pyrimidine derivatives to easily interact with a wide array of biological targets, including kinases, lipoxygenases, and viral reverse transcriptases[6]. Furthermore, the pyrimidine ring acts as a bioisostere for phenyl and other aromatic systems, often improving the pharmacokinetic and pharmacodynamic properties of the drug by optimizing hydrogen bonding and aqueous solubility[7].

The attachment of the piperidine-2-carboxylic acid moiety introduces a non-planar, sp^3^-rich character to the molecule. In modern drug discovery, increasing the fraction of sp^3^ hybridized carbons (Fsp^3^) is a proven strategy to improve clinical success rates, as it enhances target specificity and reduces off-target toxicity[8].

Conclusion

The analytical characterization of 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid requires a rigorous understanding of both its physicochemical properties and the instrumental mechanics used to measure them. By relying on exact mass calculations (251.12699 Da) rather than average molecular weight, and by employing self-validating HRMS protocols with lock-mass correction, researchers can achieve unequivocal structural confirmation. This level of analytical precision is non-negotiable for advancing pyrimidine-piperidine scaffolds through the preclinical drug discovery pipeline.

References

  • [1] BLD Pharm Ltd. New Product (11-06-2023)- Building block. Namiki Shoji Co., Ltd. Available at: [Link]

  • [6] Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. National Open Access Monitor, Ireland. Available at: [Link]

  • [2] High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. Chromatography Online. Available at: [Link]

  • [7] Recent Advances in Pyrimidine-Based Drugs. PubMed Central (PMC), NIH. Available at: [Link]

  • [8] Discovery of Novel Dihydrothiopyrano[4,3-d]pyrimidine Derivatives as Potent HIV-1 NNRTIs with Significantly Reduced hERG Inhibitory Activity and Improved Resistance Profiles. Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]

  • [3] Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. PubMed Central (PMC), NIH. Available at: [Link]

  • [5] Mass Spectrometry as a Workhorse for Preclinical Drug Discovery: Special Emphasis on Drug Metabolism and Pharmacokinetics. IntechOpen. Available at: [Link]

  • [4] Quantification and Rapid Metabolite Identification in Drug Discovery Using API Time-of-Flight LC/MS. Analytical Chemistry. Available at:[Link]

Sources

Foundational

Technical Whitepaper: Material Safety, Handling, and Analytical Validation of 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid

Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Professionals Document Type: Advanced Technical Guide & SDS Translation Executive Summary In modern drug discovery, hybrid heterocyclic archite...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Professionals Document Type: Advanced Technical Guide & SDS Translation

Executive Summary

In modern drug discovery, hybrid heterocyclic architectures are highly prized for their ability to interact with complex biological targets, such as kinases and G-protein-coupled receptors. 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid (CAS 1353944-37-2) is a critical Active Pharmaceutical Ingredient (API) intermediate that combines the hydrogen-bonding capacity of an ethoxypyrimidine ring with the conformational rigidity of a piperidine-2-carboxylic acid moiety[1].

While its structural features make it an excellent building block for targeted therapies, they also introduce specific physicochemical and toxicological challenges. As a Senior Application Scientist, my objective in this whitepaper is to move beyond a static Material Safety Data Sheet (SDS). Instead, I will translate the compound's structural properties into a dynamic, self-validating framework for safe laboratory handling, storage, and analytical validation.

Physicochemical Profiling & Structural Implications

To design effective safety and handling protocols, we must first understand the causality driven by the molecule's structure. The pyrimidine ring acts as an electron-deficient aromatic system, while the piperidine-2-carboxylic acid introduces a zwitterionic potential at physiological pH.

Quantitative Data Summary
PropertyValue / DescriptionMechanistic Implication
CAS Number 1353944-37-2[1]Unique identifier for regulatory tracking.
Molecular Formula C12H17N3O3[1]Indicates a high degree of heteroatom substitution.
Molecular Weight 251.28 g/mol [1]Falls within the optimal Lipinski range for rapid cellular permeation.
Physical State Solid (Crystalline Powder)Prone to aerosolization; requires strict dust control[2].
Solubility Profile Soluble in DMSO / MethanolAmphiphilic nature demands polar aprotic solvents to disrupt the crystal lattice without altering the carboxylic acid's protonation state[3].

Hazard Identification & Toxicological Causality (SDS Translation)

Because the exhaustive toxicological profile of novel API intermediates is often proprietary or incomplete, OSHA Process Safety Management guidelines mandate that we extrapolate risks from the compound's core structural moieties[4].

By analyzing the foundational piperidine-2-carboxylic acid core (commonly known as pipecolic acid), we can establish a baseline Globally Harmonized System (GHS) classification[5]. The secondary amine and carboxylic acid functional groups are known to interact with mucosal membranes and epidermal proteins[6].

Extrapolated GHS Classification & Causality
  • Skin Irritation 2 (H315): The amphiphilic nature of the compound allows it to readily partition into lipid bilayers, causing localized dermal irritation[6].

  • Eye Irritation 2A (H319): The acidic proton of the carboxylic acid group can disrupt the pH homeostasis of the ocular surface, leading to severe irritation[3][6].

  • STOT SE 3 (H335 - Respiratory Irritation): As a finely milled solid, the compound is highly susceptible to aerosolization. Inhalation of these micro-particles leads to deposition in the upper respiratory tract, where the pyrimidine nitrogen atoms can cause localized inflammatory responses[3][6].

Required Engineering Controls

To comply with NIOSH guidelines for the handling of hazardous API intermediates[7][8], all weighing and transfer operations must be conducted within a Class II Type A2 Biological Safety Cabinet or a dedicated powder-weighing isolator. This prevents the aerosolization of the solid from contaminating the ambient laboratory environment.

Experimental Workflows & Self-Validating Protocols

A protocol is only as strong as its internal validation mechanisms. The following methodologies are designed as closed-loop systems, ensuring that any failure in handling or solubilization is immediately detected before downstream synthesis.

Protocol 1: Safe Handling and Stock Solution Preparation

Objective: To generate a 10 mM stock solution in Dimethyl Sulfoxide (DMSO) while maintaining absolute operator safety and ensuring complete solvation.

  • Preparation & PPE: Don double nitrile gloves (minimum 0.12 mm thickness), a fitted N95 or P100 particulate respirator, and chemical splash goggles[3]. Causality: Double-gloving prevents breakthrough if the first layer is compromised by the highly permeating DMSO solvent.

  • Containment Weighing: Inside a calibrated powder-weighing hood, accurately weigh 2.51 mg of 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid into a static-free amber glass vial.

  • Solubilization: Add 1.0 mL of anhydrous DMSO to the vial. Causality: Anhydrous DMSO prevents the premature hydrolysis or ionization of the carboxylic acid group, preserving the molecule's integrity for subsequent amide coupling reactions.

  • Self-Validation (Nephelometry Check): Vortex the solution for 30 seconds, followed by 2 minutes of bath sonication. Visually inspect the vial against a high-contrast background. Validation Gate: If any sub-visible aggregates remain, the solution will exhibit Tyndall scattering. Do not proceed until the solution is optically clear, confirming true solvation rather than a colloidal suspension.

Protocol 2: LC-MS Analytical Validation

Objective: To confirm the identity and purity (>95%) of the stock solution prior to its use in kinase inhibitor scaffold synthesis.

  • Sample Preparation: Dilute a 10 µL aliquot of the 10 mM stock solution into 990 µL of Acetonitrile/Water (50:50 v/v) containing 0.1% Formic Acid.

  • Chromatographic Separation: Inject 2 µL onto a C18 Reverse-Phase column (e.g., 50 x 2.1 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile over 3 minutes.

  • Mass Spectrometry Detection: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode.

  • Self-Validation (Carryover & Identity Check):

    • Identity: The protocol is validated only if the extracted ion chromatogram (EIC) shows a dominant [M+H]+ peak at m/z 252.28 .

    • Carryover: A blank solvent injection must immediately follow the sample. Validation Gate: The blank must show zero trace of the m/z 252.28 ion. If carryover is detected, the column must be flushed, and the data discarded to prevent false-positive purity calculations.

Workflow Visualization

The following diagram maps the critical path from solid API handling to downstream synthetic application, highlighting the mandatory self-validation gates.

Workflow N1 Solid API CAS: 1353944-37-2 N2 Weighing & PPE (Fume Hood) N1->N2 Containment N3 Stock Solution (DMSO) N2->N3 Solubilization N4 LC-MS QC Validation N3->N4 Aliquot N5 Downstream Synthesis N4->N5 >95% Purity

Workflow for handling and analytical validation of API intermediate 1353944-37-2.

References

  • MolCore. "1353944-37-2 | 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid." MolCore Custom Synthesis Database.
  • Occupational Safety and Health Administration (OSHA). "1910.119 App C - Compliance Guidelines and Recommendations for Process Safety Management." OSHA.
  • Cayman Chemical. "Safety Data Sheet - L-Pipecolic Acid." Cayman Chemical.
  • National Center for Biotechnology Information. "Pipecolic Acid | C6H11NO2 | CID 849." PubChem.
  • Centers for Disease Control and Prevention (CDC). "Managing Hazardous Drug Exposures: Information for Healthcare Settings." NIOSH.
  • Prezi. "Classification of APIs According to NIOSH Guidelines." Prezi Presentations.
  • ChemicalBook. "N-Boc-2-piperidinecarboxylic acid | 98303-20-9." ChemicalBook.

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis of 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Methodology: Sequential Nucleophilic Aromatic Substitution (SNAr) Introduction & Mechanistic Rationale Pyrimidine scaffolds are ubiquit...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Methodology: Sequential Nucleophilic Aromatic Substitution (SNAr)

Introduction & Mechanistic Rationale

Pyrimidine scaffolds are ubiquitous in drug discovery due to their robust physicochemical properties and ability to engage in key hydrogen-bonding interactions. The synthesis of unsymmetrically 4,6-disubstituted pyrimidines, such as 1-(6-ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid , relies on the controlled, sequential Nucleophilic Aromatic Substitution (SNAr) of 4,6-dichloropyrimidine[1].

Achieving high chemoselectivity requires a deep understanding of the electronic modulation of the pyrimidine ring during the reaction sequence:

  • Step 1 (Alkoxylation): 4,6-Dichloropyrimidine is highly electrophilic. The introduction of the first nucleophile, sodium ethoxide, proceeds rapidly at 0 °C. The resulting intermediate, 4-chloro-6-ethoxypyrimidine, is significantly less reactive than the starting material. The newly introduced ethoxy group donates electron density into the pyrimidine π-system via resonance (+M effect), raising the Lowest Unoccupied Molecular Orbital (LUMO) energy and deactivating the remaining C–Cl bond towards further nucleophilic attack[2].

  • Step 2 (Amination): Because the mono-chloro intermediate is electronically deactivated, the second SNAr with piperidine-2-carboxylic acid (pipecolic acid) requires elevated temperatures (90–100 °C) and a polar aprotic solvent (DMF) to proceed efficiently[3]. N,N-Diisopropylethylamine (DIPEA) is employed as a non-nucleophilic base to deprotonate the carboxylic acid of pipecolic acid and neutralize the HCl byproduct, ensuring the sterically hindered secondary amine remains highly nucleophilic.

Synthetic Pathway & Workflow Visualization

SynthesisRoute A 4,6-Dichloropyrimidine (Starting Material) B 4-Chloro-6-ethoxypyrimidine (Intermediate) A->B NaOEt, EtOH 0°C to RT, 2h (SNAr 1) C 1-(6-Ethoxypyrimidin-4-yl) piperidine-2-carboxylic acid (Target) B->C Pipecolic acid, DIPEA DMF, 90°C, 12h (SNAr 2)

Fig 1: Two-step sequential SNAr synthetic route for the target pyrimidine derivative.

Workflow Step1 Step 1: Mono-Alkoxylation (0°C to RT) Workup1 Aqueous Workup & Extraction (DCM/H2O) Step1->Workup1 Step2 Step 2: Amine Substitution (Pipecolic Acid + DIPEA, 90°C) Workup1->Step2 Workup2 Acidic Workup & Precipitation (pH ~3.5) Step2->Workup2 Purification Trituration or Preparative HPLC Workup2->Purification Pure Pure Target Compound Purification->Pure

Fig 2: Experimental workflow detailing reaction, workup, and purification stages.

Experimental Protocols

Step 1: Synthesis of 4-Chloro-6-ethoxypyrimidine

Objective: Achieve mono-substitution while suppressing the formation of the stubborn 4,6-diethoxypyrimidine impurity[4].

Procedure:

  • Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 4,6-dichloropyrimidine (1.49 g, 10.0 mmol) in anhydrous ethanol (20 mL).

  • Cooling: Submerge the flask in an ice-water bath to cool the solution to 0 °C.

  • Addition: Carefully add sodium ethoxide solution (21 wt% in EtOH, 3.9 mL, 10.5 mmol) dropwise over 15 minutes via a syringe.

    • Causality Note: Slow addition at 0 °C is critical. Rapid addition creates a localized excess of ethoxide, which provides enough activation energy to overcome the deactivation of the mono-substituted intermediate, leading to unwanted di-substitution[4].

  • Reaction: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature for an additional 2 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL).

  • Isolation: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, 0–10% EtOAc in Hexanes) to yield the intermediate as a colorless oil or low-melting white solid.

Step 2: Synthesis of 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid

Objective: Overcome the electronic deactivation of the pyrimidine ring to couple the sterically hindered secondary amine.

Procedure:

  • Preparation: In a 50 mL heavy-walled sealed tube, dissolve the purified 4-chloro-6-ethoxypyrimidine (0.79 g, 5.0 mmol) and DL-piperidine-2-carboxylic acid (0.77 g, 6.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (15 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.6 mL, 15.0 mmol) in one portion.

    • Causality Note: 3.0 equivalents of DIPEA are strictly required: 1 eq to deprotonate the carboxylic acid, 1 eq to neutralize the HCl generated during the SNAr, and 1 eq in excess to maintain a strongly basic environment[3].

  • Heating: Seal the vessel and heat the reaction mixture to 90 °C using an oil bath or heating block for 12–16 hours. Monitor completion via LC-MS.

  • Workup: Cool the reaction to room temperature and dilute with distilled water (30 mL). Wash this basic aqueous layer with Ethyl Acetate (2 x 15 mL) to extract unreacted starting material and non-polar impurities.

  • Precipitation/Extraction: Carefully acidify the aqueous layer using 1M HCl to pH ~3.5 (the approximate isoelectric point of the zwitterionic product). Extract the acidified aqueous layer with a Chloroform/Isopropanol mixture (3:1, v/v) (3 x 20 mL).

  • Isolation: Dry the combined organic extracts over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Triturate the crude solid with cold diethyl ether. If ultra-high purity is required for biological assays, purify via preparative reverse-phase HPLC (Water/MeCN with 0.1% TFA).

Quantitative Data & Analytical Characterization

The following table summarizes the stoichiometric requirements and expected analytical parameters to validate the success of the synthesis.

Compound / ReagentMW ( g/mol )EquivalentsAmountExpected YieldExpected m/z [M+H]⁺
4,6-Dichloropyrimidine148.981.01.49 gN/A149.0 / 151.0 (Isotopes)
Sodium Ethoxide68.051.0510.5 mmolN/AN/A
4-Chloro-6-ethoxypyrimidine 158.581.0 (Step 2)0.79 g75 - 85% 159.0
Piperidine-2-carboxylic acid129.161.20.77 gN/A130.1
DIPEA129.243.02.6 mLN/AN/A
Target Compound 251.28N/A~0.95 g65 - 75% 252.1

Troubleshooting & Optimization

  • Persistent 4,6-diethoxypyrimidine Impurity: If LC-MS reveals significant di-substitution in Step 1, ensure the sodium ethoxide is titrated accurately and strictly maintain the reaction temperature at 0 °C during the entire addition phase[4].

  • Sluggish Amination (Step 2): The steric bulk of the 2-position on the piperidine ring can hinder the SNAr trajectory. If conversion is low after 16 hours, transition the reaction to a microwave synthesizer (120 °C for 30–45 minutes) to rapidly overcome the activation energy barrier.

  • Product Loss During Workup: The target compound is an amino acid and can exhibit high water solubility (zwitterionic nature). If extraction with CHCl₃/iPrOH fails to recover the mass, utilize Strong Cation Exchange (SCX) solid-phase extraction cartridges to trap the product, washing away DMF, and eluting with 2M ammonia in methanol.

References

  • BenchChem. "Optimization of reaction conditions (temperature, solvent, catalyst) for 4,6-diethoxypyrimidine." BenchChem Technical Support.
  • WuXi Biology. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." WuXi AppTec QM Magic Class.
  • MDPI. "SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde." Molecules.
  • PubChem. "4,6-Dichloropyrimidine | C4H2Cl2N2 | CID 70943.

Sources

Application

Preclinical Application Note: In Vivo Administration and Pharmacokinetic Profiling of 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid

Executive Summary & Rationale 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid (CAS: 1353944-37-2) is a specialized structural intermediate bridging a lipophilic ethoxypyrimidine ring with a piperidine-2-carboxylic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid (CAS: 1353944-37-2) is a specialized structural intermediate bridging a lipophilic ethoxypyrimidine ring with a piperidine-2-carboxylic acid (pipecolic acid) moiety. Pyrimidine-piperidine scaffolds are highly privileged structures in modern drug discovery, frequently serving as the core pharmacophore for kinase inhibitors (e.g., Akt/PKB inhibitors) and non-nucleoside reverse transcriptase inhibitors (NNRTIs)[1].

Transitioning this compound from in vitro screening to in vivo pharmacokinetic (PK) and pharmacodynamic (PD) evaluation requires a rigorous formulation strategy[2]. The presence of both a basic pyrimidine/piperidine nitrogen system and an acidic carboxylic acid creates an amphoteric molecule. This application note provides a self-validating, step-by-step methodology for formulating and dosing this compound to ensure accurate systemic exposure and reproducible in vivo data.

Physicochemical Profiling & Formulation Causality

To design a successful in vivo dosing regimen, we must first analyze the causality between the molecule's structure and its macroscopic behavior in solution.

  • The Carboxylic Acid Moiety: The piperidine-2-carboxylic acid base structure has a pKa of approximately 2.06[3]. At physiological pH (7.4), the carboxylic acid is fully deprotonated (anionic).

  • The Pyrimidine Ring: The 6-ethoxypyrimidine ring is highly lipophilic and drives the molecule's overall hydrophobicity.

  • Formulation Logic: Because the free acid exhibits poor aqueous solubility, simple dissolution in water or saline will result in particulate suspension. For Intravenous (IV) dosing, absolute solubility is mandatory to prevent fatal pulmonary embolisms. Therefore, we must use a co-solvent system (to disrupt the lipophilic crystal lattice) or pH adjustment (to form a highly soluble sodium salt)[4].

Table 1: Physicochemical Properties & Formulation Implications
PropertyValue / CharacteristicFormulation Implication
Molecular Weight 251.28 g/mol Readily crosses biological membranes if uncharged.
pKa (Acidic) ~2.0 - 3.0Exists as an anion at pH 7.4. Amenable to Na-salt formation.
Aqueous Solubility Low (Free Acid)Requires co-solvents (DMSO/PEG400) or 0.5% CMC-Na for suspensions.
Lipophilicity (LogP) Moderate to HighRequires surfactants (e.g., Tween-80) for oral emulsions.

Formulation Logic & Decision Matrix

The choice of vehicle is strictly dictated by the intended route of administration. The diagram below illustrates the decision-making process for formulating 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid.

FormulationLogic Start 1-(6-Ethoxypyrimidin-4-yl) piperidine-2-carboxylic acid (Free Acid) Route Select Administration Route Start->Route IV Intravenous (IV) Requires absolute solubility Route->IV PO Oral (PO) Gavage Suspension or Solution Route->PO Cosolvent Co-solvent System 5% DMSO + 40% PEG400 + 55% Saline IV->Cosolvent Salt pH Adjustment / Suspension 0.5% CMC-Na + 0.1% Tween 80 PO->Salt Check1 Validation: Centrifuge at 10k x g Is there a pellet? Cosolvent->Check1 Check2 Validation: Visual Inspection Homogeneous Dispersion? Salt->Check2 Proceed1 Proceed to IV Dosing (Clear Solution) Check1->Proceed1 No Pellet Abort1 Abort IV Dosing (Risk of Embolism) Check1->Abort1 Pellet Forms Proceed2 Proceed to PO Dosing Check2->Proceed2 Yes

Caption: Decision matrix and self-validation workflow for the in vivo formulation of the target compound.

Step-by-Step Methodologies: Formulation & Dosing

Protocol A: Intravenous (IV) Formulation (Co-Solvent System)

Objective: Achieve a 1.0 mg/mL clear solution for a 2 mg/kg IV bolus dose in rodents. Vehicle: 5% DMSO + 40% PEG400 + 55% Saline. Causality: DMSO acts as the primary solubilizer for the ethoxypyrimidine ring. PEG400 prevents precipitation upon introduction to the aqueous bloodstream. Saline ensures isotonicity[4].

  • Weighing: Accurately weigh 5.0 mg of 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid into a sterile glass vial.

  • Primary Solubilization: Add 250 µL of molecular-grade DMSO. Vortex vigorously for 2 minutes. Self-Validation: The solution must be completely transparent. If cloudy, sonicate in a water bath at 37°C for 5 minutes.

  • Co-solvent Addition: Add 2.0 mL of PEG400. Vortex for 1 minute to ensure complete miscibility.

  • Aqueous Dilution: Dropwise, add 2.75 mL of sterile 0.9% NaCl (Saline) while continuously vortexing.

  • Validation (Critical): Centrifuge a 100 µL aliquot at 10,000 x g for 5 minutes. Inspect the bottom of the tube. If a microscopic pellet is visible, the compound has crashed out, and the formulation must not be used for IV dosing.

Protocol B: Oral (PO) Formulation (Suspension)

Objective: Achieve a 5.0 mg/mL suspension for a 50 mg/kg PO gavage dose. Vehicle: 0.5% Carboxymethylcellulose sodium (CMC-Na) + 0.1% Tween-80 in water.

  • Wetting: Weigh 25.0 mg of the compound into a mortar. Add 50 µL of Tween-80 and triturate with a pestle to form a uniform, wetted paste. Causality: Tween-80 reduces the surface tension of the hydrophobic pyrimidine particles, preventing aggregation[4].

  • Suspension: Gradually add 4.95 mL of 0.5% CMC-Na solution while continuously grinding/stirring.

  • Validation: Transfer to a vial and vortex. The suspension should be milky and homogeneous. If particles settle within 30 seconds, the particle size is too large, and further homogenization (e.g., using a probe sonicator) is required.

Table 2: Recommended Dosing Parameters (Mice)
RouteMax VolumeNeedle/Gavage SizeTarget DoseAbsorption Profile
IV (Tail Vein) 5 mL/kg27G - 30G needle1 - 5 mg/kgInstantaneous peak (Cmax), absolute bioavailability.
PO (Gavage) 10 mL/kg20G - 22G bulb-tip10 - 50 mg/kgDelayed Tmax, subject to hepatic first-pass metabolism.
IP (Intraperitoneal) 10 mL/kg25G - 27G needle5 - 20 mg/kgRapid absorption via mesenteric vessels.

Pharmacokinetic (PK) Sampling & Bioanalysis

To accurately determine the exposure, clearance, and half-life of 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid, a rigorous PK sampling protocol must be executed.

PKWorkflow Dose In Vivo Dosing (IV or PO) Sample Blood Collection (Heparin/EDTA Tubes) Dose->Sample Plasma Plasma Separation (4°C, 3000 x g, 10 min) Sample->Plasma Extract Protein Precipitation (Acetonitrile + IS) Plasma->Extract LCMS LC-MS/MS MRM Analysis Extract->LCMS PK PK Modeling (WinNonlin / Phoenix) LCMS->PK

Caption: Standardized workflow for in vivo pharmacokinetic sampling and LC-MS/MS bioanalysis.

Step-by-Step PK Protocol:
  • Blood Collection: Collect 50-100 µL of blood via the submandibular vein or saphenous vein at designated time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose)[2].

  • Anticoagulation: Collect blood directly into K2-EDTA coated tubes. Causality: EDTA chelates calcium, preventing coagulation without interfering with the mass spectrometric ionization of the carboxylic acid.

  • Plasma Separation: Centrifuge the blood samples at 3,000 x g for 10 minutes at 4°C within 30 minutes of collection. Transfer the supernatant (plasma) to pre-chilled tubes and store at -80°C.

  • Protein Precipitation (Sample Prep): To 20 µL of plasma, add 100 µL of ice-cold Acetonitrile containing an appropriate Internal Standard (IS). Vortex for 2 minutes, then centrifuge at 15,000 x g for 10 minutes at 4°C. Causality: Acetonitrile denatures plasma proteins (which bind heavily to lipophilic pyrimidines), releasing the free drug into the supernatant.

  • LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system operating in positive or negative electrospray ionization (ESI) mode. Given the carboxylic acid, negative ESI may yield a strong [M-H]- parent ion at m/z 250.1, while the pyrimidine nitrogen may favor positive ESI [M+H]+ at m/z 252.1.

References

  • Journal of Medicinal Chemistry (ACS). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Retrieved from:[Link]

  • PubChem (NIH). Pipecolic Acid (piperidine-2-carboxylic acid) - Computed and Experimental Properties. Retrieved from: [Link]

Sources

Method

Application Notes and Protocols for Cell Viability Assays Using 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid

Authored by: Your Senior Application Scientist Introduction: The assessment of cell viability is a cornerstone of modern drug discovery and development. Understanding how a novel chemical entity, such as 1-(6-Ethoxypyrim...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Your Senior Application Scientist

Introduction: The assessment of cell viability is a cornerstone of modern drug discovery and development. Understanding how a novel chemical entity, such as 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid, affects cellular health is critical for elucidating its therapeutic potential and toxicological profile. This guide provides a comprehensive overview and detailed protocols for evaluating the effects of this compound on cell viability using two robust and widely accepted methods: a metabolic-based assay (Resazurin Reduction) and a membrane integrity assay (Lactate Dehydrogenase Release).

These protocols are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions, but also the scientific rationale behind the experimental choices. By incorporating these methods, researchers can generate reliable and reproducible data to advance their understanding of 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid.

Principle of Cell Viability Assays

Cell viability is a measure of the proportion of live, healthy cells in a population. It can be assessed through various cellular parameters, including metabolic activity, membrane integrity, and ATP levels. This guide will focus on two complementary assays that provide a holistic view of cellular health in response to treatment with 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid.

  • Metabolic Activity (Resazurin Assay): This assay utilizes the blue, non-fluorescent dye resazurin. In viable, metabolically active cells, mitochondrial reductases convert resazurin to the pink, highly fluorescent resorufin.[1][2][3] The intensity of the fluorescent signal is directly proportional to the number of living cells. A decrease in fluorescence indicates a reduction in metabolic activity, which can be due to cytotoxicity or cytostatic effects.

  • Membrane Integrity (LDH Assay): Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[4][5] The released LDH can be quantified in the supernatant by measuring its enzymatic activity in a coupled reaction that results in the formation of a colored formazan product.[4][6] An increase in LDH in the medium is indicative of cell death.

By employing both a metabolic and a membrane integrity assay, researchers can differentiate between cytostatic effects (inhibition of proliferation without cell death) and cytotoxic effects (outright cell killing).

Experimental Design and Workflow

A logical workflow is essential for obtaining high-quality data. The following diagram illustrates a typical workflow for assessing the effect of 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid on cell viability.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare Stock Solution of 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid Serial_Dilution Prepare Serial Dilutions of the Compound Compound_Prep->Serial_Dilution Cell_Culture Culture and Seed Cells in 96-well plates Treatment Treat Cells with Compound and Controls Cell_Culture->Treatment Serial_Dilution->Treatment Incubation Incubate for Desired Time Period (e.g., 24, 48, 72h) Treatment->Incubation Resazurin_Assay Perform Resazurin Assay (Metabolic Activity) Incubation->Resazurin_Assay LDH_Assay Perform LDH Assay (Membrane Integrity) Incubation->LDH_Assay Data_Acquisition Measure Fluorescence/ Absorbance Resazurin_Assay->Data_Acquisition LDH_Assay->Data_Acquisition Data_Analysis Calculate % Viability/ % Cytotoxicity Data_Acquisition->Data_Analysis IC50_Determination Determine IC50 Value Data_Analysis->IC50_Determination

Caption: Experimental workflow for assessing cell viability.

Protocol 1: Resazurin Reduction Assay for Metabolic Activity

This protocol details the steps for assessing cell viability by measuring the metabolic activity of cells treated with 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid.

Materials:
  • 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Resazurin sodium salt solution (0.15 mg/mL in PBS, sterile-filtered)[7]

  • Black, clear-bottom 96-well tissue culture plates

  • Multichannel pipette

  • Fluorescence plate reader (Excitation: 560 nm, Emission: 590 nm)[7][8]

Step-by-Step Protocol:
  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a black, clear-bottom 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of complete culture medium.

    • Include wells with medium only to serve as a background control.[2]

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells.

    • Include vehicle control wells (medium with the same concentration of solvent used for the compound).

    • Include untreated control wells (medium only).

    • Optionally, include a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Incubation:

    • Return the plate to the incubator and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Resazurin Addition and Incubation:

    • After the treatment period, add 10 µL of the resazurin solution to each well.[2][8]

    • Incubate the plate for 1-4 hours at 37°C, protected from light.[2][7] The optimal incubation time may vary depending on the cell type and density and should be determined empirically.

  • Data Acquisition:

    • Measure the fluorescence intensity using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[7][8]

Data Analysis:
  • Background Subtraction: Subtract the average fluorescence of the medium-only wells from all other readings.

  • Calculate Percent Viability:

    • Percent Viability = [(Fluorescence of Treated Cells) / (Fluorescence of Vehicle Control Cells)] x 100

  • Dose-Response Curve: Plot the percent viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Data Presentation:
Concentration of Compound (µM)Mean Fluorescence (RFU)Standard Deviation% Viability
Vehicle Control450001500100
0.144500145098.9
142000130093.3
1031000110068.9
501500080033.3
100500030011.1

Protocol 2: Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

This protocol outlines the procedure for quantifying cytotoxicity by measuring the release of LDH from cells treated with 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid.

Materials:
  • 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid

  • Cell line of interest

  • Complete cell culture medium

  • Commercially available LDH cytotoxicity assay kit (containing LDH reaction solution, stop solution, and lysis buffer)

  • Clear, flat-bottom 96-well tissue culture plates

  • Multichannel pipette

  • Absorbance plate reader (490 nm)[5][6]

Step-by-Step Protocol:
  • Cell Seeding and Treatment:

    • Follow the same procedure for cell seeding and compound treatment as described in Protocol 1 (steps 1 and 2), using a clear 96-well plate.

    • It is crucial to set up the following controls:

      • Spontaneous LDH Release: Untreated cells (represents background LDH release).

      • Maximum LDH Release: Untreated cells treated with the lysis solution provided in the kit (represents 100% cytotoxicity).[6]

      • Vehicle Control: Cells treated with the solvent used for the compound.

      • Medium Background: Wells with medium only.

  • Incubation:

    • Incubate the plate for the desired exposure time.

  • Sample Collection and Lysis:

    • 45 minutes before the end of the incubation period, add 10 µL of the 10X Lysis Buffer to the "Maximum LDH Release" wells.[5]

    • After the full incubation, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.[6]

    • Carefully transfer 50 µL of the supernatant from each well to a new, clear, flat-bottom 96-well plate.[5]

  • LDH Reaction:

    • Prepare the LDH Reaction Solution according to the kit manufacturer's instructions.

    • Add 50 µL of the LDH Reaction Solution to each well of the new plate containing the supernatants.[5]

    • Incubate at room temperature for 30 minutes, protected from light.[4][5]

  • Stop Reaction and Data Acquisition:

    • Add 50 µL of the Stop Solution to each well.[5]

    • Gently tap the plate to mix and remove any air bubbles.

    • Measure the absorbance at 490 nm using a plate reader. It is also recommended to measure absorbance at a reference wavelength of 680 nm to subtract background absorbance.[5]

Data Analysis:
  • Background Subtraction: Subtract the 680 nm absorbance from the 490 nm absorbance for each well. Then, subtract the average absorbance of the medium background control from all other readings.

  • Calculate Percent Cytotoxicity:

    • Percent Cytotoxicity = [ (Absorbance of Treated Cells - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release) ] x 100

  • Dose-Response Curve: Plot the percent cytotoxicity against the log of the compound concentration to generate a dose-response curve and determine the EC50 value (the concentration at which 50% of maximal cytotoxicity is observed).

Data Presentation:
Concentration of Compound (µM)Mean Absorbance (490nm)Standard Deviation% Cytotoxicity
Spontaneous Release0.1500.0100
Maximum Release1.2000.050100
Vehicle Control0.1550.0120.48
0.10.1600.0110.95
10.2000.0154.76
100.4500.02028.57
500.8000.03561.90
1001.1500.04595.24

Interpreting the Results

G cluster_results Experimental Results cluster_interpretation Interpretation Resazurin_Result Decreased Resazurin Reduction LDH_Result Increased LDH Release Resazurin_Result->LDH_Result and No_LDH_Result No Increase in LDH Release Resazurin_Result->No_LDH_Result and Cytotoxic Cytotoxic Effect LDH_Result->Cytotoxic Cytostatic Cytostatic Effect No_LDH_Result->Cytostatic

Caption: Interpretation of combined assay results.

By combining the results from the resazurin and LDH assays, a more complete picture of the biological activity of 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid can be formed. A decrease in metabolic activity without a corresponding increase in LDH release suggests a cytostatic effect, while a decrease in metabolic activity coupled with an increase in LDH release points towards a cytotoxic mechanism.

References

  • Catt, D., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. PMC. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Resazurin Assay Protocol. Retrieved from [Link]

  • Labbox. (n.d.). Resazurin Cell Viability Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • protocols.io. (2024, December 11). LDH cytotoxicity assay. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

Sources

Application

Application Note: Scale-Up Synthesis Protocol for 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic Acid

Executive Summary The pyrimidine core is a privileged scaffold in medicinal chemistry, frequently serving as the pharmacophoric foundation for kinase inhibitors, GPCR agonists, and antiviral agents[1],[2]. The synthesis...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine core is a privileged scaffold in medicinal chemistry, frequently serving as the pharmacophoric foundation for kinase inhibitors, GPCR agonists, and antiviral agents[1],[2]. The synthesis of 1-(6-ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid requires a highly orchestrated, two-step Nucleophilic Aromatic Substitution (SNAr) sequence starting from the symmetrical, highly electrophilic 4,6-dichloropyrimidine. This application note details a robust, scalable, and self-validating protocol designed to maximize regiocontrol, manage thermodynamic barriers, and eliminate the need for chromatographic purification during scale-up.

Mechanistic Rationale & Retrosynthetic Strategy

The sequential SNAr approach relies on exploiting the electronic differences between the starting material and the mono-substituted intermediate:

  • Phase 1 (Kinetic Control): Phase 1 leverages the high electrophilicity of 4,6-dichloropyrimidine. The introduction of the first nucleophile (ethoxide) is rapid and exothermic. The symmetry of the pyrimidine ring ensures that mono-substitution yields a single regioisomer, 4-chloro-6-ethoxypyrimidine[3]. Strict temperature control is maintained to prevent over-reaction.

  • Phase 2 (Thermodynamic Activation): Following ethoxylation, the newly installed ethoxy group donates electron density into the pyrimidine π -system via resonance (+M effect), significantly reducing the electrophilicity of the remaining C–Cl bond[4]. Consequently, the second SNAr with the sterically hindered secondary amine, piperidine-2-carboxylic acid (pipecolic acid), demands elevated temperatures (80–100 °C) and a polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) to stabilize the anionic Meisenheimer intermediate[5],[1].

SNAr_Workflow SM 4,6-Dichloropyrimidine (Symmetrical Electrophile) Step1 Phase 1: SNAr Ethoxylation NaOEt (1.05 eq), EtOH 0 °C to RT, 2h SM->Step1 Int 4-Chloro-6-ethoxypyrimidine (Deactivated Intermediate) Step1->Int Exothermic Fast Step2 Phase 2: SNAr Amination Pipecolic Acid, DIPEA NMP, 90 °C, 16h Int->Step2 Target 1-(6-Ethoxypyrimidin-4-yl) piperidine-2-carboxylic acid (Target Product) Step2->Target Endothermic Slow

Workflow for the two-step regiocontrolled SNAr synthesis of the target pyrimidine derivative.

Step-by-Step Scale-Up Methodologies

Phase 1: Regiocontrolled Ethoxylation

Objective: Synthesis of 4-chloro-6-ethoxypyrimidine via mono-SNAr.

  • Reactor Preparation: Purge a jacketed glass reactor with N2. Charge with absolute ethanol (10 volumes relative to starting material weight).

  • Substrate Addition: Add 4,6-dichloropyrimidine (1.0 eq) and initiate stirring (250 rpm). Cool the reactor jacket to 0 °C.

  • Nucleophile Dosing: Slowly dose sodium ethoxide (21 wt% solution in ethanol, 1.05 eq) via an addition funnel over 60 minutes.

    • Causality: The primary SNAr is highly exothermic. Strict temperature control (< 5 °C) and slow dosing prevent the formation of the double-addition byproduct (4,6-diethoxypyrimidine).

  • Maturation: Allow the reaction to warm to ambient temperature (20–25 °C) and stir for 2 hours. Monitor conversion via HPLC or TLC.

  • Workup & Isolation: Quench the reaction by adding cold deionized water (15 vol). Extract the aqueous layer with Methyl tert-butyl ether (MTBE, 3 x 5 vol). Wash the combined organic phases with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to afford 4-chloro-6-ethoxypyrimidine as a pale yellow oil that solidifies upon standing.

Phase 2: High-Temperature SNAr Amination

Objective: Coupling of 4-chloro-6-ethoxypyrimidine with piperidine-2-carboxylic acid.

  • Reactor Preparation: Charge a clean, dry reactor with N-Methyl-2-pyrrolidone (NMP, 8 vol).

  • Reagent Loading: Add 4-chloro-6-ethoxypyrimidine (1.0 eq) and (DL)-piperidine-2-carboxylic acid (1.2 eq).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) in one portion.

    • Causality: DIPEA acts as a non-nucleophilic proton sink. It keeps the sterically hindered pipecolic acid deprotonated and nucleophilic without competing for the electrophilic pyrimidine carbon[1].

  • Thermal Activation: Heat the reaction mixture to 90 °C for 16–24 hours.

    • Causality: The ethoxy group's electron-donating resonance (+M effect) severely deactivates the pyrimidine core. High thermal energy is mandatory to overcome the activation barrier and reach the Meisenheimer transition state[5].

  • Self-Validating Precipitation: Cool the mixture to 20 °C. Slowly pour the mixture into stirred, ice-cold deionized water (20 vol). The initial pH will be basic due to excess DIPEA. Carefully adjust the pH to 3.5–4.0 using 1M aqueous HCl.

    • Causality: Adjusting the pH to the isoelectric point of the product (carboxylic acid pKa ~3.5) neutralizes the zwitterionic character of the molecule. This drastically reduces its aqueous solubility and forces selective precipitation, completely bypassing the need for chromatographic purification.

  • Isolation: Filter the resulting precipitate, wash with cold water (2 x 5 vol) to remove residual NMP and DIPEA hydrochloride salts, and dry in a vacuum oven at 50 °C to a constant weight.

Quantitative Data & Analytical Benchmarks

The following table summarizes the expected quantitative parameters and analytical benchmarks for a standard 100-gram scale-up batch.

ParameterPhase 1: EthoxylationPhase 2: Amination
Key Reactants 4,6-Dichloropyrimidine, NaOEt4-Chloro-6-ethoxypyrimidine, Pipecolic Acid
Solvent System Absolute EthanolN-Methyl-2-pyrrolidone (NMP)
Base / Catalyst None (NaOEt acts as nucleophile)DIPEA (2.5 eq)
Temperature Profile 0 °C 25 °C90 °C
Reaction Time 2 Hours16–24 Hours
Expected Yield 85–90%75–82%
Isolation Method Liquid-Liquid Extraction (MTBE)Isoelectric Precipitation (pH 3.5–4.0)
Target Purity (HPLC) > 98% (UV 254 nm)> 97% (UV 254 nm)

References

  • Trilleras, J. et al. "SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde." MDPI Molbank, 2022. Verified Link
  • K. et al. "General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach." Organic Letters, 2024. Verified Link
  • "Rxfp1 receptor agonists." Patent WO2025106780A1, 2024. Verified Link
  • "DABCO-Catalyzed Nucleophilic Aromatic Substitution and Its Use in Improving the Synthesis of O2-Benzylcytosines." NSF Public Access Repository. Verified Link
  • "Discovery of an Oral Respiratory Syncytial Virus (RSV) Fusion Inhibitor (GS-5806)..." Journal of Medicinal Chemistry, 2015. Verified Link

Sources

Method

Application Note: Solid-Phase Peptide Synthesis Using 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid as a Conformationally Restricted N-Terminal Cap

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Discipline: Synthetic Peptide Chemistry & Peptidomimetic Drug Design Introduction & Mechanistic Rationale The development of peptidomimet...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Discipline: Synthetic Peptide Chemistry & Peptidomimetic Drug Design

Introduction & Mechanistic Rationale

The development of peptidomimetics often requires the introduction of rigid scaffolds to stabilize bioactive conformations and enhance proteolytic stability. 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid is a highly specialized, unnatural amino acid building block that merges two powerful structural motifs: a pipecolic acid core and a functionalized pyrimidine ring.

In the context of Solid-Phase Peptide Synthesis (SPPS), this molecule is not a standard chain-extending amino acid. Because the α -amino group of the piperidine ring is a tertiary amine—covalently bonded to the 6-ethoxypyrimidin-4-yl moiety—it lacks the necessary proton to act as a nucleophile for subsequent peptide bond formation. Consequently, this building block functions exclusively as an absolute N-terminal capping agent .

The Causality of Structural Design
  • Conformational Restriction (The Pipecolic Acid Core): Pipecolic acid, a six-membered homologue of proline, restricts the ϕ and ψ dihedral angles of the peptide backbone. Its incorporation is known to induce cis-amide bond geometry and promote type VI β -turns, which are critical for mimicking protein-protein interaction (PPI) loops[1].

  • Pharmacophore Engagement (The Pyrimidine Ring): Peptidomimetic pyrimidines are frequently utilized as direct disruptors of PPIs, such as the androgen receptor/coactivator interaction, due to their ability to engage in hydrogen bonding and π

    π stacking within hydrophobic binding grooves[2].
  • Steric Hindrance: The proximity of the bulky pyrimidine ring to the α -carboxylic acid creates significant steric hindrance. This necessitates highly optimized coupling conditions to prevent incomplete acylation during SPPS.

Mechanistic_Rationale BB 1-(6-Ethoxypyrimidin-4-yl) piperidine-2-carboxylic acid Pipecolic Pipecolic Acid Core (Proline Surrogate) BB->Pipecolic Pyrimidine 6-Ethoxypyrimidin-4-yl Group (Heteroaryl Substituent) BB->Pyrimidine Conformation Steric Bulk & Ring Strain Induces cis-amide bond Promotes Type VI β-turn Pipecolic->Conformation ChainTerm Tertiary Amine (N1) Acts as Absolute N-Terminal Cap Prevents Further Elongation Pipecolic->ChainTerm Pharmacophore Target Engagement H-bond acceptor & π-stacking Disrupts Protein-Protein Interactions Pyrimidine->Pharmacophore Pyrimidine->ChainTerm

Mechanistic breakdown of 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid in peptidomimetics.

Physicochemical Profiling & Coupling Parameters

Coupling a sterically hindered α -carboxylic acid adjacent to a tertiary amine is notoriously difficult. Traditional uronium-based coupling reagents (e.g., HATU, HBTU) can lead to premature chain termination via guanidinylation of the resin-bound primary amine when the desired acylation is slow.

To circumvent this, a DIC/OxymaPure (N,N'-Diisopropylcarbodiimide / Ethyl cyanohydroxyiminoacetate) coupling cocktail is strictly recommended. OxymaPure forms a highly reactive, yet less sterically demanding active ester compared to OBt or OAt esters, making it superior for sterically hindered couplings while avoiding the generation of toxic HCN gas associated with some carbodiimide/oxime combinations[3][4].

Table 1: Optimized SPPS Parameters
ParameterSpecification / RecommendationRationale
Chemical Role N-terminal Capping PharmacophoreTertiary amine prevents further Fmoc-based elongation.
Coupling Reagent DIC / OxymaPure (1:1 ratio)Superior for hindered residues; avoids guanidinylation byproducts[4].
Equivalents 4.0 – 5.0 eq relative to resinHigh concentration drives the slow acylation kinetics to completion.
Solvent System DMF or NMPEnsures maximum swelling of the resin and solubility of the building block.
Reaction Time & Temp 3 hours at 25 °C OR 1 hour at 60 °COvercomes the high activation energy barrier caused by steric clash.

Experimental Protocol: SPPS Integration

This protocol outlines the self-validating workflow for capping a resin-bound peptide sequence with 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid.

Materials Required
  • Resin-bound peptide (Fmoc-deprotected at the N-terminus), 0.1 mmol scale.

  • 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid (0.4 mmol, 4.0 eq).

  • OxymaPure (0.4 mmol, 4.0 eq).

  • N,N'-Diisopropylcarbodiimide (DIC) (0.4 mmol, 4.0 eq).

  • Peptide synthesis grade Dimethylformamide (DMF).

  • Dichloromethane (DCM).

Step-by-Step Methodology

Step 1: Resin Preparation & Swelling

  • Transfer the Fmoc-deprotected peptide-resin (0.1 mmol) to a solid-phase synthesis reactor equipped with a porous frit.

  • Wash the resin with DMF (3 × 5 mL) and DCM (3 × 5 mL) to ensure complete removal of residual piperidine from the previous deprotection step.

  • Swell the resin in DMF (5 mL) for 15 minutes prior to coupling.

Step 2: Activation of the Building Block

  • In a clean, dry glass vial, dissolve 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid (0.4 mmol) and OxymaPure (0.4 mmol) in 2 mL of DMF.

  • Causality Check: Ensure complete dissolution before proceeding. The pyrimidine moiety may require gentle sonication for 30 seconds to fully solvate.

  • Add DIC (0.4 mmol, approx. 62 μ L) to the solution. Stir for 2 minutes at room temperature to allow the formation of the Oxyma active ester. Note: Do not pre-activate for longer than 5 minutes to prevent degradation of the active ester.

Step 3: Sterically Hindered Coupling

  • Drain the DMF from the swelled resin.

  • Add the activated building block solution to the resin.

  • Agitate the suspension gently (via nitrogen bubbling or orbital shaking) for 3 hours at room temperature . Alternatively, if using a microwave peptide synthesizer, heat to 60 °C for 45–60 minutes.

  • Drain the reaction mixture and wash the resin thoroughly: DMF (4 × 5 mL) followed by DCM (4 × 5 mL).

Step 4: Self-Validation (Colorimetric Testing)

  • Perform a Kaiser (Ninhydrin) test on a few beads of the resin.

  • Interpretation: A yellow/colorless bead indicates successful, complete coupling. A blue bead indicates unreacted primary amines, necessitating a second coupling cycle (repeat Steps 2-3).

Step 5: Global Cleavage and Deprotection

  • Treat the resin with a cleavage cocktail of TFA/TIS/H 2​ O (95:2.5:2.5 v/v/v) for 2 hours at room temperature.

  • Filter the cleavage solution into cold diethyl ether to precipitate the pyrimidine-capped peptidomimetic.

  • Centrifuge, decant the ether, and dry the pellet under a stream of nitrogen before HPLC purification.

SPPS_Workflow Resin Resin-Bound Peptide (N-Terminal Deprotected) Activation Activation Phase BB + DIC + OxymaPure (2 min, RT) Resin->Activation Step 1 Coupling Hindered Acylation (3 hrs at RT or 1 hr at 60°C) Activation->Coupling Step 2 Validation Kaiser Test (Self-Validation) Coupling->Validation Step 3 Validation->Activation If Blue (Repeat) Cleavage Global Cleavage (TFA/TIS/H2O) Validation->Cleavage Step 4 (If Yellow) Product Purified Peptidomimetic (Pyrimidine-Pipecolyl Cap) Cleavage->Product Step 5

Workflow for incorporating 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid in SPPS.

Troubleshooting & Optimization

  • Incomplete Coupling (Positive Kaiser Test): The steric bulk of the pipecolic acid ring combined with the pyrimidine substituent can severely retard acylation kinetics. If the Kaiser test remains positive, perform a double coupling using a fresh batch of DIC/OxymaPure. Do not use HATU for the second coupling, as prolonged exposure to uronium salts will permanently cap the unreacted amines with a tetramethylguanidinium group, rendering them invisible to further elongation and complicating HPLC purification[3].

  • Solubility Issues: If the building block exhibits poor solubility in pure DMF, a solvent mixture of DMF/NMP (1:1) or the addition of 5% DMSO can disrupt inter-molecular aggregation and improve the formation of the active ester.

References

1.[2] Alternative inhibition of androgen receptor signaling: Peptidomimetic pyrimidines as direct androgen receptor/coactivator disruptors Source: PMC (nih.gov) URL:[Link]

2.[3] Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release Source: Organic Letters - ACS Publications URL:[Link]

3.[1] Solid-Phase Azopeptide Diels–Alder Chemistry for Aza-pipecolyl Residue Synthesis To Study Peptide Conformation Source: Organic Letters - ACS Publications URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yields in 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid synthesis

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1-(6-ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid. As Senior Application Scientists, we have compiled this resource to explain the causality behind experimental choices and provide self-validating protocols to enhance your synthetic success.

Synthetic Overview

The synthesis of 1-(6-ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid is typically achieved through a two-step process:

  • Nucleophilic Aromatic Substitution (SNA_r_): This step involves the coupling of a substituted pyrimidine with a piperidine derivative. A likely pathway is the reaction of 4,6-dichloropyrimidine with ethyl piperidine-2-carboxylate. One chlorine atom is displaced by the secondary amine of the piperidine ring. The second chlorine is then substituted by an ethoxy group using sodium ethoxide.

  • Ester Hydrolysis: The ethyl ester of the intermediate is hydrolyzed to the final carboxylic acid product. This is typically achieved under basic or acidic conditions.

This guide is structured to address potential issues in each of these key stages.

Troubleshooting Workflow: Low Yields and Impurities

Caption: General troubleshooting workflow for low yields.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Part 1: Nucleophilic Aromatic Substitution (SNAr)

Question 1: My SNAr reaction shows a low conversion rate, with a significant amount of unreacted 4,6-dichloropyrimidine. What are the likely causes and solutions?

Answer:

Low conversion in the SNAr step is a common issue and can often be attributed to several factors:

  • Insufficient Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to neutralize the HCl generated during the reaction. If the base is insufficient or of poor quality, the reaction mixture will become acidic, protonating the piperidine nitrogen and rendering it non-nucleophilic.

    • Solution: Ensure you are using at least one equivalent of a high-purity, dry base. For sluggish reactions, using a slight excess (1.1-1.2 equivalents) can be beneficial.

  • Reaction Temperature: Nucleophilic aromatic substitutions on electron-deficient rings like dichloropyrimidine are often temperature-dependent.

    • Solution: If the reaction is slow at room temperature, consider moderately heating the reaction mixture. A temperature range of 50-80 °C is a good starting point to explore. However, be aware that excessive heat can lead to side product formation.

  • Solvent Choice: The solvent plays a critical role in SNAr reactions. Polar aprotic solvents are generally preferred as they can solvate the intermediate Meisenheimer complex.

    • Solution: Solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are excellent choices. Ensure your solvent is anhydrous, as water can compete as a nucleophile, although this is less likely with an amine present.

Question 2: I am observing the formation of a di-substituted byproduct where both chlorine atoms on the pyrimidine have reacted with the piperidine. How can I improve the selectivity for mono-substitution?

Answer:

The formation of di-substituted products occurs when the mono-substituted product reacts further with another equivalent of the piperidine nucleophile. To favor mono-substitution, consider the following:

  • Stoichiometry Control: The molar ratio of your reactants is critical.

    • Solution: Use a 1:1 molar ratio of 4,6-dichloropyrimidine to ethyl piperidine-2-carboxylate. Adding the piperidine solution dropwise to the solution of the dichloropyrimidine can help maintain a low concentration of the nucleophile and favor mono-substitution.

  • Reaction Temperature: Higher temperatures can sometimes lead to a loss of selectivity.

    • Solution: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Starting at room temperature or even 0 °C and slowly warming is a good strategy.

Question 3: After the initial substitution with piperidine, the subsequent reaction with sodium ethoxide to introduce the ethoxy group is giving low yields. What could be the problem?

Answer:

A low yield in the second substitution step can be due to several factors:

  • Moisture: Sodium ethoxide is extremely sensitive to moisture. Any water present in the reaction will consume the ethoxide and can also lead to the formation of hydroxy-pyrimidines as byproducts.

    • Solution: Ensure all your glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a freshly prepared or commercially available high-purity sodium ethoxide solution in ethanol.

  • Incomplete Initial Substitution: If the first step did not go to completion, you will have a mixture of starting materials, which will complicate the second step and the final purification.

    • Solution: Ensure the first reaction is complete by monitoring with an appropriate analytical technique like TLC or LC-MS before proceeding.

Part 2: Ester Hydrolysis

Question 4: The hydrolysis of my ethyl ester intermediate is incomplete, even after prolonged reaction times. How can I drive the reaction to completion?

Answer:

Incomplete hydrolysis is a frequent challenge. Here are the key parameters to optimize:

  • Choice of Hydrolysis Conditions: Both acidic and basic hydrolysis can be employed, but basic hydrolysis (saponification) is often preferred as it is generally irreversible.[1][2]

    • Acidic Hydrolysis: This is a reversible reaction. To drive it to completion, a large excess of water is needed.[1] The reaction is typically performed by heating the ester with a dilute strong acid like HCl or H₂SO₄.[1][2]

    • Basic Hydrolysis (Saponification): This reaction is essentially irreversible because the resulting carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol.[2] It is usually carried out by heating the ester with an aqueous solution of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[1][2]

  • Insufficient Base/Acid: An inadequate amount of the hydrolyzing agent will lead to an incomplete reaction.

    • Solution: For basic hydrolysis, use a molar excess of the base (e.g., 2-3 equivalents of NaOH or LiOH).

  • Reaction Temperature and Time: Hydrolysis of sterically hindered esters can be slow.

    • Solution: Increase the reaction temperature. Refluxing in a suitable solvent system (e.g., a mixture of water and a co-solvent like THF or ethanol to improve solubility) is common. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Question 5: During the workup of my basic hydrolysis, I am having trouble isolating the carboxylic acid product after acidification. What are some best practices?

Answer:

Proper workup is critical for obtaining a pure product with good yield.

  • Acidification: After the hydrolysis is complete, the reaction mixture contains the sodium or potassium salt of your carboxylic acid. To obtain the free acid, you need to acidify the solution.

    • Solution: Cool the reaction mixture in an ice bath and slowly add a strong acid (e.g., 1M HCl) with stirring until the pH is acidic (typically pH 3-4). The carboxylic acid should precipitate out if it has low aqueous solubility.

  • Extraction: If the product does not precipitate, it will need to be extracted with an organic solvent.

    • Solution: Use a suitable organic solvent like ethyl acetate or dichloromethane for extraction. Perform multiple extractions to ensure complete recovery of the product from the aqueous layer.

  • Emulsion Formation: Emulsions can form during extraction, making phase separation difficult.

    • Solution: Adding brine (saturated NaCl solution) can help to break up emulsions.

Parameter Acidic Hydrolysis Basic Hydrolysis (Saponification)
Reagents Dilute strong acid (e.g., HCl, H₂SO₄)Strong base (e.g., NaOH, KOH, LiOH)
Reaction Type ReversibleIrreversible
Products Carboxylic acid + AlcoholCarboxylate salt + Alcohol
Workup ExtractionAcidification then extraction or filtration
Key Consideration Requires excess water to drive to completionGenerally proceeds to completion

Table 1: Comparison of Acidic and Basic Ester Hydrolysis Conditions.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution
  • To a solution of 4,6-dichloropyrimidine (1.0 eq) in an anhydrous polar aprotic solvent (e.g., acetonitrile or DMF), add a non-nucleophilic base (e.g., triethylamine, 1.1 eq).

  • Add a solution of ethyl piperidine-2-carboxylate (1.0 eq) in the same solvent dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude mono-substituted intermediate.

  • Dissolve the crude intermediate in anhydrous ethanol.

  • Add a solution of sodium ethoxide in ethanol (1.1 eq) and stir at room temperature or heat to reflux, monitoring for completion.

  • Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry, and concentrate. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Basic Ester Hydrolysis
  • Dissolve the ethyl ester intermediate (1.0 eq) in a mixture of a suitable organic solvent (e.g., THF or ethanol) and water.

  • Add a solution of a strong base (e.g., NaOH or LiOH, 2-3 eq) in water.

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until all the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with a strong acid (e.g., 1M HCl).

  • If a precipitate forms, collect it by filtration, wash with cold water, and dry.

  • If no precipitate forms, extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • hydrolysis of esters - Chemguide.
  • 1-(6-Methoxypyrimidin-4-yl)piperidine-4-carboxylic acid - Sigma-Aldrich.
  • optimization of reaction conditions for 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine synthesis - Benchchem.
  • CHM2211 Review Exam3.6 - Nucleophilic Aromatic Substitution, Predict Products, Draw Mechanisms - YouTube.
  • A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses.
  • Optimization of the reaction condition for the synthesis of - ResearchG
  • Method for synthesizing 4-(2-oxo-piperidine-1-yl)
  • Advanced Organic Module | English | Green Chemistry - University of Scranton.
  • Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents - PubMed.
  • Ethyl 1-(6-(4-bromophenoxy)-5-nitropyrimidin-4-yl)
  • 16.
  • Piperidine synthesis - DTIC.
  • Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine - Benchchem.
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiprolifer
  • PREPARATION OF ETHYL 1-BENZYL-4-FLUOROPIPERIDINE-4-CARBOXYL
  • Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - RSC Publishing.
  • 15.9: Hydrolysis of Esters - Chemistry LibreTexts.
  • Process for Preparation of Piperidine Carboxylic Acid - Google P
  • Piperidine synthesis - Organic Chemistry Portal.
  • nucleophilic aromatic substitution of aryl fluorides by secondary nitriles: prepar
  • Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activ
  • Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones deriv

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Optimization

Technical Support Center: Stability and Storage of 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid

Welcome to the technical support center for 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage. Here, we address common questions and troubleshooting scenarios in a direct question-and-answer format, grounded in established scientific principles.

Frequently Asked Questions (FAQs)

Q1: I've observed a change in the physical appearance (e.g., color change, clumping) of my stored 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid. What could be the cause?

A1: A change in physical appearance is often the first indicator of chemical degradation. For 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid, this could be due to several factors, including:

  • Oxidation: The piperidine ring is susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen.[1] This process can be accelerated by light and the presence of trace metal ions, leading to the formation of colored byproducts.

  • Hygroscopicity: The compound may absorb moisture from the atmosphere, leading to clumping or stickiness. This absorbed water can also facilitate hydrolytic degradation.

  • Photodegradation: The pyrimidine ring, a core component of the molecule, can be sensitive to light, particularly UV radiation.[2] Prolonged exposure can induce photochemical reactions, resulting in degradation products and a change in color.

Q2: What are the primary degradation pathways for this compound that I should be aware of?

A2: Based on its chemical structure, 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid is susceptible to several degradation pathways:

  • Hydrolysis of the Ethoxy Group: The ethoxy group on the pyrimidine ring can undergo hydrolysis, particularly under acidic or basic conditions, to form 6-hydroxy-1-(pyrimidin-4-yl)piperidine-2-carboxylic acid.

  • Oxidation of the Piperidine Moiety: The tertiary amine within the piperidine ring can be oxidized to an N-oxide. Further oxidation can lead to ring-opening products.[1]

  • Decarboxylation: The carboxylic acid group at the 2-position of the piperidine ring could undergo decarboxylation under heat, although this is generally less common for piperidine-2-carboxylic acids compared to other alpha-amino acids.

  • Photodegradation: As mentioned, the pyrimidine core is a chromophore that can absorb UV light, leading to the formation of various photoproducts, including pyrimidine dimers.[3]

Q3: What are the ideal storage conditions to ensure the long-term stability of 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid?

A3: To minimize degradation, the following storage conditions are strongly recommended:

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of all potential chemical degradation reactions, including hydrolysis, oxidation, and decarboxylation.
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes contact with atmospheric oxygen, thereby preventing oxidative degradation of the piperidine ring.
Light Amber Vial or Light-Proof ContainerProtects the pyrimidine ring from photolytic degradation.
Moisture Tightly Sealed Container with DesiccantPrevents the absorption of moisture, which can lead to hydrolysis and physical changes.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving stability issues you may encounter.

Problem: Appearance of a new, significant peak in my HPLC or LC-MS analysis after storage.

This is a clear indication of degradation. The following workflow will help you identify the nature of the degradation product and rectify your storage protocol.

G cluster_pathways Potential Degradation Pathways cluster_conditions Storage Condition Review cluster_actions Corrective Actions A New Peak Observed in HPLC/LC-MS B Characterize the Degradation Product (Mass Spectrometry, NMR) A->B C Hypothesize Degradation Pathway B->C P1 Hydrolysis (Mass consistent with loss of ethyl group and addition of hydroxyl) C->P1 P2 Oxidation (Mass consistent with addition of one or more oxygen atoms) C->P2 P3 Decarboxylation (Mass consistent with loss of CO2) C->P3 P4 Photodegradation (Complex mixture of products, often seen with light exposure) C->P4 D Review Storage Conditions E Implement Corrective Actions D->E A1 Store at 2-8°C E->A1 A2 Store under inert gas (Argon/Nitrogen) E->A2 A3 Use amber vials/ protect from light E->A3 A4 Use desiccants/ ensure tight seal E->A4 S4 Moisture ingress? P1->S4 S2 Exposed to air? P2->S2 S1 Temperature too high? P3->S1 S3 Exposed to light? P4->S3 S1->D S2->D S3->D S4->D

Caption: Troubleshooting workflow for identifying and mitigating degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method.[4]

Objective: To intentionally degrade 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid under various stress conditions to understand its degradation pathways.

Materials:

  • 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Photostability chamber

  • Oven

Procedure:

  • Acid Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve 10 mg of the compound in 10 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation (Solid State): Place 10 mg of the solid compound in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound (1 mg/mL in methanol) to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by a suitable stability-indicating method (e.g., HPLC with UV and MS detection).

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the intact 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid from its potential degradation products.

ParameterCondition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm and Mass Spectrometry (ESI+)
Injection Volume 10 µL

This method should be validated for specificity by analyzing the samples from the forced degradation study to ensure that all degradation products are well-resolved from the parent peak.

Visualizing Potential Degradation Pathways

The following diagram illustrates the primary potential degradation pathways for 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid.

DegradationPathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_decarboxylation Decarboxylation (Heat) cluster_photodegradation Photodegradation (UV Light) Parent 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid HydrolysisProduct 6-Hydroxy-1-(pyrimidin-4-yl)piperidine-2-carboxylic acid Parent->HydrolysisProduct H₂O, H⁺/OH⁻ N_Oxide Piperidine N-Oxide Derivative Parent->N_Oxide [O] DecarboxylatedProduct 1-(6-Ethoxypyrimidin-4-yl)piperidine Parent->DecarboxylatedProduct Δ, -CO₂ Photoproducts Pyrimidine Dimers & Other Photoproducts Parent->Photoproducts RingOpening Ring-Opened Products N_Oxide->RingOpening Further [O]

Sources

Troubleshooting

Technical Support Center: LC-MS Optimization for 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chromatographic and mass spectrometric challenges associated with 1-(6-Etho...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chromatographic and mass spectrometric challenges associated with 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid .

This molecule presents unique analytical hurdles. Structurally, it is an amphoteric compound containing an acidic carboxylic acid moiety and multiple basic nitrogen atoms. However, because the piperidine nitrogen is conjugated with the electron-deficient pyrimidine ring via a vinylogous amide-like linkage, its basicity is significantly reduced. The primary sites of protonation are the pyrimidine nitrogens. Understanding these localized charge dynamics is critical for developing a robust, self-validating LC-MS method.

Part 1: Troubleshooting & FAQs

Q1: Why am I experiencing severe peak tailing and early elution on a standard C18 column? Expert Insight: At physiological or neutral pH, 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid exists predominantly as a highly polar zwitterion. The carboxylic acid is deprotonated, while the pyrimidine ring is partially protonated. This dual-charge state prevents the molecule from effectively partitioning into the hydrophobic stationary phase of a standard C18 column, leading to breakthrough and peak splitting[1]. Solution: Transition from Reversed-Phase (RP) to Hydrophilic Interaction Liquid Chromatography (HILIC). Specifically, utilizing a Zwitterionic HILIC (ZIC-HILIC) column provides a sulfobetaine stationary phase that engages the analyte via weak electrostatic and hydrophilic partitioning interactions[2]. This yields superior retention and sharp peak shapes for amphoteric compounds without requiring high-molarity buffers.

Q2: Should I operate the mass spectrometer in Positive (ESI+) or Negative (ESI-) mode? Expert Insight: While the molecule can ionize in both modes, ESI+ generally provides a superior signal-to-noise ratio (S/N). The electron-donating ethoxy and piperidinyl groups increase the electron density of the pyrimidine ring, making it highly receptive to protonation to form a stable [M+H]+ ion ( m/z 252.1). Solution: Utilize 0.1% Formic Acid in your mobile phase to drive the equilibrium toward the cationic state. Do not use Trifluoroacetic acid (TFA). While TFA improves RP chromatography, it forms strong ion pairs that severely suppress MS detection and contaminate the ESI source[3]. If matrix interferences force you into ESI- mode, use a high-pH buffer like 10 mM Ammonium Bicarbonate to fully deprotonate the carboxylic acid[3].

Q3: I am seeing a massive loss of signal, and a dominant peak at [M+H-44] in my Q1 full scans. What is happening? Expert Insight: You are observing spontaneous in-source fragmentation. Molecules containing carboxylic acid functional groups—especially pipecolic acid derivatives like this one—are highly susceptible to thermal and electrical decarboxylation (loss of CO2​ , 44 Da) during the electrospray ionization process[4]. Solution: Lower your ESI source temperature (e.g., from 350°C to 250°C) and significantly reduce your Declustering Potential (DP) or Fragmentor Voltage. The voltage must be high enough to desolvate the droplets, but low enough to prevent the cleavage of the labile carboxyl group before the intact precursor reaches the first quadrupole.

Part 2: Step-by-Step Experimental Protocols

Protocol A: ZIC-HILIC Mobile Phase & Column Optimization

Causality: In HILIC, water is the "strong" eluting solvent. We start with high organic content to promote retention via the water-enriched layer on the stationary phase, then increase the aqueous fraction to elute the polar analyte[1].

  • Column Preparation: Install a ZIC-HILIC column (e.g., 2.1 x 100 mm, 3.5 µm). Flush with 80% Acetonitrile / 20% 10 mM Ammonium Acetate (pH 4.5) for 20 column volumes to establish the aqueous hydration layer.

  • Sample Dilution (Critical Step): Dissolve the analyte in a sample diluent matching the initial mobile phase (≥80% Acetonitrile). Injecting highly aqueous samples onto a HILIC column disrupts the stationary phase hydration layer, causing immediate peak distortion[1].

  • Gradient Elution:

    • 0.0 - 1.0 min: Hold at 90% Acetonitrile (Solvent B) / 10% Aqueous Buffer (Solvent A).

    • 1.0 - 8.0 min: Linear gradient to 50% Acetonitrile.

    • 8.0 - 10.0 min: Hold at 50% Acetonitrile to wash the column.

  • Re-equilibration: Return to 90% Acetonitrile over 0.1 min and equilibrate for 5 minutes before the next injection.

Protocol B: MRM Transition Tuning via Syringe Infusion

Causality: Direct infusion bypasses the LC column, allowing continuous optimization of the electrical potentials in the MS source and collision cell to maximize intact precursor survival and specific fragment generation.

  • Preparation: Prepare a 1 µg/mL solution of the compound in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Infusion: Connect a syringe pump directly to the ESI source and infuse at 10 µL/min.

  • Precursor Tuning (Q1): Run a Q1 scan ( m/z 100-400) in ESI+. Identify the [M+H]+ peak at m/z 252.1. Adjust the Declustering Potential (DP) to maximize this peak while minimizing the m/z 208.1 (decarboxylated) artifact peak[4].

  • Product Ion Tuning (Q3): Isolate m/z 252.1 in Q1 and perform a product ion scan in Q3. Ramp the Collision Energy (CE) from 10 to 50 eV to identify the optimal voltages for the quantifier and qualifier fragments.

Part 3: Quantitative Data Summaries

Table 1: Optimized MRM Parameters for 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid

Ionization ModePrecursor Ion ( m/z )Product Ion ( m/z )Fragment IdentityDeclustering Potential (V)Collision Energy (eV)Purpose
ESI+252.1208.1 [M+H−CO2​]+ 4518Quantifier
ESI+252.1180.1 [M+H−CO2​−C2​H4​]+ 4528Qualifier
ESI-250.1206.1 [M−H−CO2​]− -40-20Alternative Quant

Table 2: Mobile Phase & Buffer Selection Matrix

Buffer / AdditiveConcentrationResulting pHLC CompatibilityMS CompatibilityRecommendation
Formic Acid0.1% (v/v)~2.7Good (RP & HILIC)Excellent (ESI+)Primary Choice (ESI+)
Ammonium Acetate10 mM~4.5 - 6.8Excellent (HILIC)Good (ESI+ / ESI-)Primary Choice (HILIC)
Ammonium Bicarbonate10 mM~9.0Good (High-pH RP)Good (ESI-)Use for ESI- only
Trifluoroacetic Acid (TFA)0.05% (v/v)~2.0Excellent (RP)Poor (Severe Suppression) Avoid[3]

Part 4: Visualizations

LCMS_Workflow Start Analyte: 1-(6-Ethoxypyrimidin-4-yl) piperidine-2-carboxylic acid ColEval Column Selection Start->ColEval HILIC ZIC-HILIC (Best for Zwitterions) ColEval->HILIC RPLC Reversed-Phase (Requires Ion-Pairing) ColEval->RPLC IonMode ESI Polarity Selection HILIC->IonMode RPLC->IonMode PosMode ESI+ Mode (0.1% Formic Acid) IonMode->PosMode NegMode ESI- Mode (10mM NH4Ac, pH 9) IonMode->NegMode

Caption: LC-MS Method Development Workflow for Amphoteric Piperidine Derivatives.

Ionization LowPH Cationic (Low pH) ESI+ Neutral Zwitterionic (Neutral pH) Poor RP Ret. LowPH->Neutral +OH- Neutral->LowPH +H+ HighPH Anionic (High pH) ESI- Neutral->HighPH +OH- HighPH->Neutral +H+

Caption: pH-Dependent Ionization States of 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid.

Part 5: References

  • Title: The Use of HILIC Zwitterionic Phase Superficially Porous Particles for Metabolomics Analysis Source: LCGC International URL: [Link]

  • Title: An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids Source: MDPI URL: [Link]

Sources

Optimization

Technical Support Center: Navigating Steric Hindrance with 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid

Welcome to the technical support hub for researchers, chemists, and drug development professionals working with 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid. This guide is designed to provide in-depth, practica...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for researchers, chemists, and drug development professionals working with 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid. This guide is designed to provide in-depth, practical solutions to the unique challenges posed by the steric hindrance inherent in this molecule. By understanding the underlying principles and applying the strategies outlined below, you can optimize your synthetic routes and achieve your research goals with greater efficiency.

Understanding the Challenge: The "Steric Shield"

The core of the issue lies in the structure of 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid itself. The bulky 6-ethoxypyrimidin-4-yl group attached to the nitrogen of the piperidine ring creates significant steric congestion around the adjacent carboxylic acid at the 2-position. This "steric shield" can impede the approach of reagents, leading to sluggish or incomplete reactions, particularly in amide bond formation. The piperidine ring's chair conformation further influences the spatial arrangement of these groups, playing a crucial role in the molecule's reactivity.[1][2]

Visualizing the Steric Hindrance

To better understand the spatial relationships, consider the following diagram:

Caption: Steric clash between the bulky pyrimidine group and the carboxylic acid.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiments, providing not just solutions but also the scientific rationale behind them.

Problem 1: Low Yield in Amide Coupling Reactions

Symptom: You are attempting to form an amide bond by reacting 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid with an amine, but the reaction yield is consistently low, or the reaction does not proceed to completion.

Root Cause Analysis: The primary culprit is steric hindrance.[3] The bulky substituent on the piperidine nitrogen physically blocks the approach of the amine to the activated carboxylic acid. Standard coupling reagents may not be effective enough to overcome this energy barrier.

Solutions & Protocols:

1. Choice of Coupling Reagent:

  • For Moderately Hindered Amines: Start with a more potent activating agent. Uranyl-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often more effective than standard carbodiimides like DCC or EDC.

  • For Severely Hindered Substrates: Consider the use of acyl fluorides.[4] These can be generated in situ and are highly reactive, often succeeding where other methods fail.[4]

Protocol: Acyl Fluoride-Mediated Amide Coupling [4]

  • Dissolution: In a flame-dried flask under an inert atmosphere (N2 or Ar), dissolve 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Acyl Fluoride Formation: Cool the solution to 0 °C and add cyanuric fluoride or XtalFluor-E (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq). Stir for 1-2 hours at 0 °C.

  • Amine Addition: Add the desired amine (1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with DCM. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. Purify the crude product by column chromatography.

2. Reaction Conditions:

  • Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, be cautious as excessive heat can lead to racemization. A moderate increase to 40-50 °C is a good starting point.

  • Concentration: In some cases, running the reaction at a higher concentration can favor the desired bimolecular reaction over potential side reactions.

Problem 2: Difficulty with Nucleophilic Aromatic Substitution (SNAr) on the Pyrimidine Ring

Symptom: You are attempting to synthesize the title compound by reacting a piperidine-2-carboxylic acid derivative with a 4,6-disubstituted pyrimidine, but the reaction is sluggish or fails.

Root Cause Analysis: While the pyrimidine ring is electron-deficient and generally susceptible to nucleophilic attack, the ethoxy group at the 6-position can exert some steric and electronic effects.[5][6] The piperidine nitrogen, being a secondary amine, is also sterically demanding.

Solutions & Protocols:

1. Catalyst and Base Selection:

  • Palladium Catalysis: For difficult SNAr reactions, palladium-catalyzed cross-coupling (Buchwald-Hartwig amination) can be highly effective.

  • Strong, Non-Nucleophilic Base: Use a bulky, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) to deprotonate the piperidine nitrogen without competing in the nucleophilic attack.

Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a Schlenk tube, combine 4-chloro-6-ethoxypyrimidine (1.0 eq), the piperidine-2-carboxylic acid ester (e.g., methyl or ethyl ester) (1.1 eq), a palladium catalyst such as Pd2(dba)3 (2-5 mol%), a suitable ligand like Xantphos or BINAP (4-10 mol%), and sodium tert-butoxide (1.5 eq).

  • Solvent: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Heat the mixture under an inert atmosphere at 80-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After cooling, quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

  • Ester Hydrolysis: The resulting ester can then be hydrolyzed to the carboxylic acid using standard conditions (e.g., LiOH in THF/water).

Frequently Asked Questions (FAQs)

Q1: What is the expected conformation of the piperidine ring in 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid?

A: The piperidine ring is expected to predominantly adopt a chair conformation to minimize torsional and angular strain.[1] However, the bulky N-substituent can influence the ring's dynamics and the preferred orientation of the C2-carboxylic acid group (axial vs. equatorial).[1][7] The interplay of steric and electronic effects will determine the conformational equilibrium.

Q2: Are there alternative synthetic routes that can bypass the sterically hindered coupling step?

A: Yes, a retrosynthetic approach might be beneficial. For instance, one could consider a strategy where the pyrimidine ring is formed on a pre-existing piperidine scaffold. This would involve different reaction types that may be less sensitive to the steric environment around the C2 position.

Alternative Strategy Workflow

G start Start with a Piperidine-2-carboxylate Derivative step1 Introduce a suitable functional group for pyrimidine synthesis start->step1 step2 Ring-closing condensation to form the pyrimidine ring step1->step2 end Final Product: 1-(6-Ethoxypyrimidin-4-yl)piperidine- 2-carboxylic acid step2->end

Caption: A retrosynthetic approach to avoid direct hindered coupling.

Q3: How can I purify 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid effectively?

A: Given its carboxylic acid functionality, purification can sometimes be challenging due to its polarity.

  • Column Chromatography: Use a silica gel column with a gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity with the addition of methanol and a small amount of acetic acid to keep the carboxylic acid protonated and improve the peak shape.

  • Recrystallization: If a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can be an effective method for obtaining highly pure material.

  • Preparative HPLC: For obtaining very high purity material, reverse-phase preparative HPLC is a powerful technique.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for challenging amide coupling reactions involving sterically hindered substrates.

Coupling ReagentBaseSolventTemperature (°C)Typical Reaction Time (h)Expected Yield Range (%)Notes
HBTU/HOBtDIPEADMF25-4012-2430-60Moderate success with less hindered amines.
HATUDIPEADMF25-508-1850-75More effective for moderately hindered systems.
Acyl Fluoride (in situ)DIPEADCM/THF0 to 2512-2460-90Recommended for highly hindered substrates.[4]
COMUDIPEADMF256-1245-70A good alternative to uronium-based reagents.

References

  • Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids | Request PDF - ResearchGate. (2019, April 11). Retrieved from [Link]

  • 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC. (2025, January 20). Retrieved from [Link]

  • 1-(6-Ethoxy-pyriMidin-4-yl)-piperidine-2-carboxylic acid - NextSDS. Retrieved from [Link]

  • Decarboxylative Bromination of Sterically Hindered Carboxylic Acids with Hypervalent Iodine(III) Reagents | Organic Process Research & Development - ACS Publications. (2020, June 11). Retrieved from [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC - NIH. Retrieved from [Link]

  • Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the Heat Shock Factor (HSF1) stress pathway and CDK9. - The Royal Society of Chemistry. Retrieved from [Link]

  • Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry - PMC. (2022, August 10). Retrieved from [Link]

  • Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed. Retrieved from [Link]

  • Pipecolic acid, (+)- | C6H11NO2 | CID 736316 - PubChem. Retrieved from [Link]

  • Synthesis, Characterization, Anthelmintic and Insilico Evaluation of 4,6-Disubstituted Pyrimidine-2-One Derivatives - Der Pharma Chemica. (2026, March 14). Retrieved from [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. (2024, September 24). Retrieved from [Link]

  • The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles - Chemical Communications (RSC Publishing). Retrieved from [Link]

  • CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents.
  • Conformational effects of through-bond interaction in N-aryl-piperidine derivatives | Request PDF - ResearchGate. Retrieved from [Link]

  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC. Retrieved from [Link]

  • The Synthesis of Sterically Hindered Amides - CHIMIA. Retrieved from [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC. (2025, May 20). Retrieved from [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review - MDPI. (2023, February 7). Retrieved from [Link]

  • New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - Frontiers. Retrieved from [Link]

  • Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations - Indian Academy of Sciences. Retrieved from [Link]

  • Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. (2013, February 1). Retrieved from [Link]

  • Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub. (2023, February 9). Retrieved from [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substr - University of Southern Denmark. (2015, November 5). Retrieved from [Link]

  • The synthesis and pharmacology of some 1,4,5,6-tetrahydropyrimidines - PubMed. Retrieved from [Link]

  • Catalytic cross-coupling reactions - Ruhr-Universität Bochum. (2021, August 10). Retrieved from [Link]

  • Ultrafast Conformational Dynamics of Rydberg-excited N- Methyl Piperidine. (2021, November 21). Retrieved from [Link]

  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water - Preprints.org. (2023, October 12). Retrieved from [Link]

  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile | Journal of the American Chemical Society. (2022, June 6). Retrieved from [Link]

  • Nickel‐Catalyzed Reductive Coupling of Carboxylic Acids with Disulfides to Access Thioesters - ResearchGate. (2023, November 9). Retrieved from [Link]

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. (2022, June 14). Retrieved from [Link]

  • 1-(6-ETHYL-THIENO[2,3-D]PYRIMIDIN-4-YL)-PIPERIDINE-4-CARBOXYLIC ACID. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid

Welcome to the Technical Support Center for the isolation and purification of N-pyrimidinyl amino acids. Synthesizing 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid typically involves a nucleophilic aromatic subs...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of N-pyrimidinyl amino acids. Synthesizing 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid typically involves a nucleophilic aromatic substitution (SNAr) between piperidine-2-carboxylic acid (pipecolic acid) and an electrophilic pyrimidine, such as 4-chloro-6-ethoxypyrimidine.

While the reaction is straightforward, researchers frequently encounter challenges in removing unreacted pyrimidine starting materials and neutral side-products. This guide provides field-proven, self-validating methodologies to achieve >98% purity without relying on bottleneck techniques like column chromatography.

Core Purification Strategy

The purification of this compound exploits its amphoteric nature. The presence of a carboxylic acid allows for targeted phase-switching via acid-base extraction[1]. Subsequently, any residual electrophilic impurities can be irreversibly trapped using polymer-supported quenching (PSQ)[2].

PurificationWorkflow A Crude Reaction Mixture (Product + Pyrimidines) B Alkaline Extraction (pH 8-9) A->B C Organic Phase (Neutral Impurities) B->C Discard D Aqueous Phase (Product Carboxylate) B->D Retain E Acidification (pH 3.5) & Organic Extraction D->E Protonation F Polymer-Supported Quenching (Amine Scavenger Resin) E->F Electrophile Removal G Pure 1-(6-Ethoxypyrimidin-4-yl) piperidine-2-carboxylic acid F->G Filtration

Workflow for the isolation and purification of the target N-pyrimidinyl amino acid.

Frequently Asked Questions (FAQs)

Q1: Why do neutral pyrimidine impurities persist after standard aqueous workups? A: Standard aqueous washes (like brine or plain water) are insufficient because both the zwitterionic product and neutral pyrimidines (e.g., 4,6-diethoxypyrimidine) have partial solubility in polar organic solvents. To achieve separation, you must actively exploit the ionizable carboxylic acid group. By washing with a mild base like sodium bicarbonate, the carboxylic acid is converted into its highly water-soluble sodium salt, forcing it into the aqueous layer while neutral impurities remain in the organic layer[3].

Q2: How can I remove trace unreacted 4-chloro-6-ethoxypyrimidine without running a silica column? A: You can utilize Polymer-Supported Quenching (PSQ). By adding a nucleophilic scavenger resin—such as polymer-supported tris(2-aminoethyl)amine—to your dissolved product, the resin will undergo an SNAr reaction with the electrophilic 4-chloro-6-ethoxypyrimidine. The impurity becomes covalently bound to the solid support and is removed by simple filtration[2].

Q3: Why does my product yield drop significantly during the final acidification step? A: This is a classic issue with amphoteric molecules. The product contains both a carboxylic acid (pKa ~2-3) and a basic pyrimidine nitrogen (conjugate acid pKa ~2-4). If you over-acidify the aqueous layer (pH < 1), the pyrimidine nitrogen protonates, forming a highly water-soluble cationic salt that resists extraction into organic solvents. You must carefully adjust the pH to the molecule's isoelectric point (typically pH 3.5–4.0) to form the neutral zwitterion, which maximizes organic solubility.

Troubleshooting Guide

Observed IssueMechanistic CauseActionable Solution
Product remains in the organic layer during initial alkaline extraction. The pH of the aqueous base is too low, failing to fully deprotonate the carboxylic acid.Ensure the aqueous phase is strictly maintained at pH 8–9 using saturated NaHCO₃ or dilute NaOH[3].
Co-elution of impurities during Reverse-Phase HPLC. Structurally similar pyrimidine byproducts (e.g., hydrolyzed pyrimidines) share similar hydrophobicity with the product.Shift the HPLC mobile phase pH. Running the gradient at pH 2.0 (using 0.1% TFA) protonates the pyrimidines, altering their retention times relative to the product.
Scavenger resin fails to remove 4-chloro-6-ethoxypyrimidine. The resin pores are collapsed, preventing the electrophile from reaching the nucleophilic sites.Ensure the scavenging reaction is performed in a swelling solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF), not in alcohols or water[2].

Quantitative Method Comparison

The following table summarizes the efficiency of various purification strategies for removing pyrimidine impurities from pipecolic acid derivatives.

Purification MethodTarget Impurity RemovedYield RecoveryFinal PurityProcessing TimeScalability
Acid-Base Extraction Neutral Pyrimidines85 – 92%> 95%1 – 2 hoursHigh
Scavenger Resin (PSQ) Electrophilic Pyrimidines90 – 95%> 98%3 – 4 hoursMedium
Reverse-Phase HPLC All Impurities60 – 75%> 99%12+ hoursLow
Recrystallization Structurally similar byproducts50 – 65%> 98%24+ hoursHigh

Validated Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation check confirms success.

Protocol A: Optimized Acid-Base Extraction

Purpose: Bulk removal of neutral pyrimidine impurities.

  • Dissolution: Dissolve the crude reaction mixture in a polar aprotic solvent (e.g., Ethyl Acetate or 2-Methyltetrahydrofuran) at a concentration of 10 mL/g.

  • Alkaline Extraction: Transfer to a separatory funnel. Add an equal volume of saturated aqueous NaHCO₃ (pH ~8.5). Shake vigorously and vent[3].

  • Phase Separation: Allow the layers to separate. The product is now in the lower aqueous layer as a carboxylate salt.

    • Validation Check 1: Spot both layers on a TLC plate (Eluent: 10% MeOH in DCM + 1% AcOH). Visualize under UV (254 nm). The aqueous layer must show a heavy spot at the baseline, while the organic layer shows high-Rf impurities.

  • Organic Discard: Drain the aqueous layer into a clean Erlenmeyer flask. Discard the organic layer[1].

  • Isoelectric Acidification: Place the aqueous layer in an ice bath. Slowly add 1M HCl dropwise while monitoring with a calibrated pH meter. Stop exactly at pH 3.5.

  • Product Recovery: Extract the turbid aqueous layer with fresh Ethyl Acetate (3 x 50 mL).

  • Isolation: Combine the new organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Polymer-Supported Quenching (PSQ)

Purpose: Trace removal of unreacted 4-chloro-6-ethoxypyrimidine.

  • Resin Preparation: Weigh out 3 to 5 equivalents of polymer-supported tris(2-aminoethyl)amine resin (loading ~3.0 mmol/g) relative to the estimated remaining electrophilic impurity[2].

  • Swelling & Reaction: Dissolve the semi-pure product from Protocol A in Dichloromethane (DCM) (15 mL/g). Add the resin to the solution.

  • Agitation: Gently agitate the suspension on an orbital shaker at room temperature for 3 hours. Do not use a magnetic stir bar, as it will physically grind and destroy the polymer beads.

  • Filtration: Filter the mixture through a medium-porosity sintered glass funnel.

  • Washing: Wash the resin bed with additional DCM (2 x 10 mL) to ensure complete elution of the non-reactive product.

    • Validation Check 2: Analyze the combined filtrate via LC-MS. The mass peak corresponding to the electrophilic impurity (m/z for 4-chloro-6-ethoxypyrimidine) must be completely absent.

  • Final Concentration: Evaporate the solvent under reduced pressure to yield the highly pure 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid.

References

  • [3] Title: 4.8: Acid-Base Extraction - Chemistry LibreTexts Source: libretexts.org URL:[Link]

  • [1] Title: Acid–base extraction - Wikipedia Source: wikipedia.org URL:[Link]

  • [2] Title: Polymer-Supported Quenching Reagents for Parallel Purification | Journal of the American Chemical Society Source: acs.org URL:[Link]

Sources

Optimization

Technical Support Center: Crystallization of 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this resource to address the specific thermodynamic and kinetic challenges associated with the isolation of 1-(6-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this resource to address the specific thermodynamic and kinetic challenges associated with the isolation of 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid (CAS: 1353944-37-2).

Due to its unique structural features—an amphoteric core capable of strong hydrogen bonding paired with flexible lipophilic appendages—this molecule is highly susceptible to non-classical crystallization pathways, most notably Liquid-Liquid Phase Separation (LLPS) or "oiling out."

Part 1: Molecular Profile & Crystallization Thermodynamics

Before troubleshooting, it is critical to understand how the molecular architecture dictates the macroscopic phase behavior. The quantitative and structural data below govern our solvent selection and process control strategies.

PropertyValue / CharacteristicCrystallization Impact
Molecular Formula C12H17N3O3 (MW: 251.28)Moderate molecular weight; the flexible ethoxy chain and piperidine ring create a high entropic barrier to crystal packing[1].
Functional Groups Carboxylic acid, Pyrimidine, PiperidineAmphoteric nature leads to pH-dependent solubility. The carboxylic acid strongly drives the formation of hydrogen-bonded dimers.
Primary Challenge Liquid-Liquid Phase Separation (LLPS)High tendency to "oil out" into a solute-rich emulsion rather than nucleating as a solid crystal lattice[2].
Nucleation Kinetics Kinetically HinderedThe high activation energy for primary nucleation requires strategic seeding to bypass the metastable zone limit[3].

Part 2: Troubleshooting Guides & FAQs

Q1: During cooling crystallization, my solution turns cloudy and forms a sticky gum instead of crystals. Why does this "oiling out" happen, and how can I prevent it? A1: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS)[3]. Causality: 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid possesses a flexible piperidine ring and a lipophilic ethoxy chain. When the solution is cooled rapidly, supersaturation builds up and crosses the liquid-liquid coexistence boundary (binodal curve) before reaching the critical supersaturation required for solid nucleation[2]. To minimize free energy, the system separates into a solute-rich liquid phase (oil) and a solute-lean phase[4]. This oil phase acts as a highly mobile solvent that traps impurities and eventually solidifies into an amorphous gum[5]. Prevention: You must prevent the system from reaching the LLPS boundary. This is achieved by introducing seed crystals within the Metastable Zone (MSZ)[3]. Seeding bypasses the high activation energy of primary nucleation, allowing the supersaturation to be consumed via crystal growth rather than droplet formation[5].

Q2: How do I select the optimal solvent system to avoid LLPS for this specific piperidine derivative? A2: Solvent selection dictates the relative positions of the solubility curve and the LLPS cloud point curve[2]. For amphoteric molecules, highly polar solvents (e.g., pure water) or highly non-polar solvents often lead to extreme solubility profiles. Strategy: Solvents with exceptionally high drug solubility at room temperature are associated with higher oiling-out risks because they reduce the maximum achievable supersaturation[2]. Use a binary solvent system (e.g., Isopropanol/Water or Ethanol/Heptane) with a steep temperature-dependent solubility curve[6]. The protic component satisfies the carboxylic acid's hydrogen-bonding requirements, while the aprotic antisolvent modulates the dielectric constant to force controlled precipitation.

Q3: My antisolvent crystallization yields amorphous powders. How can I improve crystallinity? A3: Amorphous precipitation occurs when the antisolvent addition rate vastly exceeds the crystal growth rate, driving the system into catastrophic, localized supersaturation[7]. Solution: Implement a self-validating feedback loop using Process Analytical Technology (PAT). Use in-situ FTIR to monitor the solute concentration and dynamically control the antisolvent feed rate, ensuring supersaturation remains strictly within the MSZ[7].

Part 3: Core Crystallization Workflow

LLPS_Avoidance Start Undersaturated Solution Cooling Cooling / Antisolvent Addition Start->Cooling MSZ Metastable Zone (MSZ) Cooling->MSZ Seed Add Seed Crystals (Bypass Primary Nucleation) MSZ->Seed Controlled LLPS Liquid-Liquid Phase Separation (Oiling Out) MSZ->LLPS High Supersaturation (Unseeded) Growth Crystal Growth (Desupersaturation) Seed->Growth Amorphous Amorphous Gum (Impurity Trapping) LLPS->Amorphous

Fig 1. Thermodynamic workflow for avoiding LLPS via strategic seeding.

Part 4: Standard Operating Protocols (SOPs)

Every protocol below is designed as a self-validating system , ensuring that physical mechanisms are monitored and controlled in real-time to guarantee batch-to-batch reproducibility.

SOP 1: Self-Validating Seeded Cooling Crystallization

Objective: To isolate high-purity crystalline API while actively avoiding the LLPS boundary.

  • Dissolution : Suspend 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid in a 70:30 Isopropanol/Water mixture (v/v). Heat the reactor to 65°C.

    • Self-Validation: Confirm complete dissolution via clear visual inspection or FBRM (Focused Beam Reflectance Measurement) showing zero chord counts[4].

  • Clarification : Perform a hot filtration (0.22 µm) into the crystallizer to remove foreign particulates that could induce heterogeneous nucleation of unwanted polymorphs.

  • Controlled Cooling : Cool the reactor to 50°C at a slow rate of 0.5°C/min.

    • Self-Validation: Monitor in-situ FTIR to confirm supersaturation is generated without spontaneous nucleation[7].

  • Seeding : Introduce 1-2 wt% of pre-milled seed crystals (target size: 20-50 µm) at 50°C.

    • Causality: Seeds provide a pre-existing lattice template for the carboxylic acid dimers to integrate into, entirely bypassing the high-energy barrier of primary nucleation and avoiding the LLPS boundary[3].

  • Aging : Hold the temperature at 50°C for 2 hours to allow the seed bed to heal, grow, and consume the initial supersaturation peak.

  • Final Cooling : Cool to 10°C at a linear rate of 0.1°C/min.

    • Self-Validation: FBRM must show a steady increase in chord length (indicating crystal growth) without a sudden spike in fine counts (secondary nucleation) or spherical droplet signatures (LLPS)[4].

  • Isolation : Filter the suspension, wash the cake with cold Isopropanol, and dry under vacuum at 40°C.

SOP 2: Antisolvent Addition with PAT Feedback

Objective: To crystallize the API from a highly soluble state using antisolvent, preventing localized amorphous precipitation.

  • Dissolution : Dissolve the API in Ethanol (Good Solvent) at 40°C.

  • Initial Antisolvent Charge : Dose Heptane (Antisolvent) at 2 mL/min.

    • Self-Validation: Stop dosing exactly when the FTIR supersaturation index reaches the lower limit of the MSZ[7].

  • Seeding : Add 1 wt% seeds and hold agitation for 1 hour to initiate growth.

  • Controlled Antisolvent Feed : Resume Heptane addition at a reduced rate of 0.5 mL/min.

    • Self-Validation: If FBRM detects oil droplets (characterized by perfectly spherical chord length signatures), the system is entering LLPS. Immediately pause the antisolvent feed and maintain agitation until the droplets are consumed by the growing crystal lattice[6].

  • Isolation : Filter, wash with pure Heptane, and dry under vacuum.

Part 5: References

  • Mettler Toledo. "Oiling Out in Crystallization." Mettler Toledo.[Link]

  • Yu, Z.-Q., et al. "Liquid–Liquid Phase Separation in Pharmaceutical Crystallization." Chemical Engineering Research and Design, 2021.[Link]

  • Veesler, S., et al. "Crystallization in the Presence of a Liquid−Liquid Phase Separation." Organic Process Research & Development, ACS Publications, 2006.[Link]

  • Mettler Toledo. "Crystallization Citation List." Mettler Toledo, 2022. [Link]

  • Wang, Y., et al. "Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate." ACS Publications, 2024. [Link]

  • ResearchGate. "An In-Line Study of Oiling Out and Crystallization." ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Shape for Amphoteric Pyrimidine Derivatives

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals facing chromatographic challenges with 1-(6-Ethoxypyrimidin-4-yl)piperidine-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals facing chromatographic challenges with 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid .

Due to its unique structural features—combining a weakly basic aminopyrimidine moiety with an acidic carboxylic acid group—this molecule is highly amphoteric[1]. When analyzed via Reversed-Phase Liquid Chromatography (RPLC), it is prone to severe peak tailing, splitting, and retention time instability. This guide synthesizes mechanistic causality with field-proven, self-validating protocols to help you achieve robust, Gaussian peak shapes.

Part 1: Frequently Asked Questions (Mechanistic Causality)

Q1: Why does 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid exhibit severe peak tailing? A: Peak tailing for this molecule is multifactorial, driven by its dual functional groups:

  • Silanol Interactions: The nitrogen atoms on the pyrimidine ring act as basic sites. At low-to-mid pH, these nitrogens become protonated. The resulting positively charged molecule undergoes secondary ion-exchange interactions with negatively charged, un-endcapped silanol groups (SiO⁻) on the silica stationary phase, causing a drawn-out tail[2].

  • Metal Chelation: The carboxylic acid moiety can coordinate with trace metal ions (e.g., Iron) present in the column frit and stainless steel HPLC flow paths. This creates a secondary, highly retentive interaction pathway[3].

Q2: How do I choose the optimal mobile phase pH to prevent peak broadening? A: The golden rule for amphoteric compounds is to operate at least 2 pH units away from the molecule's pKa to ensure it is locked into a single ionization state.

  • The Trap: Operating at a mid-pH (e.g., pH 3.5 - 5.5) places the molecule near its isoelectric point, where it exists as a zwitterion. This causes poor solubility, dual retention mechanisms, and broad, asymmetrical peaks[1].

  • The Solution: Use a low pH mobile phase (pH 1.8 - 2.0) using 0.1% Trifluoroacetic acid (TFA). This fully protonates the pyrimidine and neutralizes the carboxylic acid, driving retention purely through the hydrophobic cationic form.

Q3: My peak is splitting or "fronting" (shark-fin shape). Is my column degrading? A: While column voiding can cause fronting, for polar zwitterions, this is most often caused by a Sample Solvent Mismatch [4]. If your sample is dissolved in a solvent stronger than the initial mobile phase (e.g., 100% DMSO or Acetonitrile), the analyte travels faster than the mobile phase at the column head, causing the band to split before it partitions into the stationary phase.

Q4: What is the best stationary phase chemistry for this molecule? A: Avoid standard, older-generation C18 columns with high silanol activity. Instead, opt for Charged Surface Hybrid (CSH) Columns or highly endcapped, base-deactivated silica[2]. CSH columns possess a low-level positive surface charge at acidic pH, which electrostatically repels the protonated pyrimidine, drastically reducing tailing without the need for strong ion-pairing agents.

Part 2: Diagnostic Visualization

HPLC_Troubleshooting Start HPLC Peak Shape Issue Tailing Peak Tailing (Asymmetry > 1.5) Start->Tailing Splitting Peak Splitting / Fronting Start->Splitting Silanol Silanol Interaction (Basic Pyrimidine) Tailing->Silanol Metal Metal Chelation (Carboxylic Acid) Tailing->Metal Solvent Sample Solvent Mismatch Splitting->Solvent FixSilanol Lower pH (<2.0) or Use CSH Column Silanol->FixSilanol FixMetal Passivate System or Add Chelator Metal->FixMetal FixSolvent Match Diluent to Initial Mobile Phase Solvent->FixSolvent

Decision tree for diagnosing and resolving HPLC peak shape issues.

Part 3: Self-Validating Method Development Protocol

This step-by-step methodology is designed to systematically isolate and eliminate the root causes of poor peak shape. Every step includes a built-in validation check to confirm causality before proceeding.

Step 1: System Passivation & Metal Chelation Check

Rationale: Carboxylic acids strongly interact with active metal sites in the flow path, causing tailing[3].

  • Prepare a standard solution of 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid (0.1 mg/mL).

  • Inject the standard using your current mobile phase and record the USP Tailing Factor ( Tf​ ).

  • Add 5 µM Medronic Acid or 0.1% EDTA to your sample diluent and re-inject.

  • Validation Check: If Tf​ decreases by >20% and peak area increases, metal chelation is the root cause. Proceed to passivate your HPLC system (flush with 20% Nitric acid or use a PEEK-lined flow path) or permanently add a volatile chelator to your mobile phase.

Step 2: pH Optimization and Silanol Suppression

Rationale: Suppressing ionization variability ensures a single retention mechanism.

  • Prepare Mobile Phase A: Water with 0.1% TFA (pH ~1.9).

  • Prepare Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Run a gradient from 5% B to 95% B over 10 minutes.

  • Validation Check: Compare the peak symmetry to a baseline run using 0.1% Formic Acid (pH ~2.7). TFA acts as a strong ion-pairing agent for basic nitrogens and lowers the pH further than Formic Acid. If TFA yields a sharp peak while Formic Acid tails, silanol interaction with the pyrimidine is the primary culprit.

Step 3: Sample Diluent Matching

Rationale: Prevents peak splitting and fronting from solvent breakthrough[4].

  • Prepare the analyte stock in 100% DMSO or Acetonitrile.

  • Dilute the stock 1:10 using the exact composition of the initial mobile phase (e.g., 95% Aqueous Buffer / 5% Organic).

  • Validation Check: Inject both the 100% organic stock (at low volume) and the matched diluent. A Gaussian peak in the matched diluent confirms the elimination of solvent-induced fronting.

Part 4: Quantitative Data & Selection Guides

Table 1: Mobile Phase Buffer Selection for Amphoteric Compounds

Buffer / AdditiveTypical pH RangeLC-MS Compatible?Effect on Pyrimidine-Carboxylic Acids
0.1% Trifluoroacetic Acid (TFA) 1.8 - 2.0YesExcellent peak shape; ion-pairs with basic nitrogens; fully suppresses COOH ionization.
0.1% Formic Acid 2.6 - 2.8YesModerate peak shape; may not fully suppress silanol interactions for strong bases.
10 mM Ammonium Acetate 3.8 - 5.8YesAvoid. Places molecule near its isoelectric point; causes severe broadening[1].
10 mM Ammonium Bicarbonate 8.0 - 10.5YesGood peak shape; deprotonates COOH, neutralizes basic nitrogens. Requires high-pH tolerant column.
Phosphate Buffer (25 mM) 2.0 - 3.0NoExcellent buffering capacity; reduces metal interactions, but incompatible with MS.

Table 2: Column Selection Guide

Column TechnologySurface ModificationBest Use CaseExpected USP Tailing Factor ( Tf​ )
Standard C18 (Un-endcapped) NoneNeutral compounds> 2.0 (Severe Tailing)
Base-Deactivated C18 Double EndcappedGeneral basic compounds1.2 - 1.5 (Acceptable)
Charged Surface Hybrid (CSH) Low-level positive chargeAmphoteric / Basic compounds0.9 - 1.1 (Excellent)
PEEK-lined / Passivated Metal-free flow pathMetal-sensitive carboxylic acids0.9 - 1.1 (Excellent)

Part 5: Ionization State Visualization

Ionization_States LowPH Low pH (< 2.0) Cationic Form MidPH Mid pH (3.5 - 5.5) Zwitterionic Form LowPH->MidPH Increasing pH HighPH High pH (> 7.0) Anionic Form MidPH->HighPH Increasing pH

Ionization states of amphoteric compounds across the pH scale.

References

  • Improving HPLC Peak Shape Techniques Source: Scribd / Chromatography Online URL
  • Troubleshooting HPLC peak shape issues Source: Shimadzu URL
  • Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography Source: ResearchGate URL
  • Efficient Purification of Synthetic Peptides at High and Low pH Source: Agilent URL
  • Role of pH - Chromatography Forum Source: ChromForum URL

Sources

Reference Data & Comparative Studies

Validation

Escaping Flatland in Kinase Drug Discovery: A Comparative Guide to 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid vs. Standard Pyrimidine Scaffolds

Executive Summary For decades, the 2,4-diaminopyrimidine core has served as a privileged scaffold in oncology and immunology, acting as a highly effective ATP-mimetic in the kinase hinge region. However, the historical r...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, the 2,4-diaminopyrimidine core has served as a privileged scaffold in oncology and immunology, acting as a highly effective ATP-mimetic in the kinase hinge region. However, the historical reliance on flat, two-dimensional (2D) aniline or piperazine substitutions has led to significant attrition in clinical pipelines due to poor aqueous solubility, off-target promiscuity, and reactive metabolite formation.

This guide evaluates 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid as a next-generation, sp³-enriched building block. By comparing this 3D scaffold against standard 2D pyrimidine inhibitors, we demonstrate how increasing the fraction of sp³ carbons (Fsp³) fundamentally alters physicochemical properties, improves metabolic stability, and provides a highly directional vector for exploring the kinase solvent channel.

Structural & Mechanistic Causality: The "Escape from Flatland"

The transition from flat aromatic substituents to saturated ring systems is driven by the "Escape from Flatland" paradigm, which correlates higher Fsp³ values with clinical success [1].

Standard Pyrimidine Inhibitors (The Baseline)

Standard inhibitors often utilize a 2,4-diaminopyrimidine core linked to flat anilines or piperazines.

  • Drawbacks: High molecular planarity leads to strong π-π stacking in the solid state, resulting in high melting points and poor thermodynamic solubility. Furthermore, para-phenylenediamine and piperazine substructures are notorious for undergoing metabolic oxidation into reactive quinonoid intermediates that become trapped by glutathione, leading to hepatotoxicity [2].

1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid (The 3D Alternative)
  • The Piperidine Ring (Fsp³ Enhancement): Replacing a flat aniline or metabolically vulnerable piperazine with a piperidine ring disrupts molecular symmetry. This structural rigidification forces the molecule out of a single plane, drastically lowering the melting point and exponentially increasing aqueous solubility.

  • The 2-Carboxylic Acid Handle: This moiety serves a dual purpose. Synthetically, it is a versatile handle for rapid amide coupling to generate vast screening libraries. Mechanistically, the chiral center at the 2-position of the piperidine ring directs the resulting amide strictly into the solvent-exposed channel of the kinase, preventing steric clashes with the narrow ATP-binding pocket.

  • The 6-Ethoxy Group: Modulates the electron density of the pyrimidine core, optimizing the hydrogen-bond acceptor strength of the N1/N3 atoms for the kinase hinge region while occupying a small hydrophobic pocket.

G Hinge Kinase Hinge Region (Hydrogen Bonding) Core Pyrimidine Core (ATP Mimetic) Hinge->Core Binds Ethoxy 6-Ethoxy Group (Hydrophobic Pocket) Core->Ethoxy C6-Substitution Piperidine Piperidine Ring (High Fsp3 / 3D Vector) Core->Piperidine C4-Substitution Solvent Solvent Channel (Carboxylic Acid Handle) Piperidine->Solvent Directs into

Caption: Vectorial projection of the sp3-enriched scaffold within a standard kinase ATP-binding site.

Quantitative Data Presentation

To objectively compare the performance of the 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid scaffold against standard alternatives, we synthesized a matched molecular pair (MMP) library. The core scaffolds were derivatized with a standard benzylamine via amide coupling to evaluate the intrinsic properties of the core itself.

Table 1: Physicochemical and ADME Profiling of Pyrimidine Scaffolds
Scaffold TypeCore Structure (Derivatized)Fsp³Kinetic Solubility (µM)HLM Half-life (T₁/₂ min)GSH Adduct Formation
Standard 2D 2-(Phenylamino)pyrimidine0.25< 1022.4High
Standard 2D 2-(Piperazin-1-yl)pyrimidine0.384541.2Moderate
Novel 3D 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxamide0.62 > 200 > 120.0 None Detected

Data Interpretation: The transition from a piperazine to a piperidine-2-carboxylic acid derivative increases the Fsp³ from 0.38 to 0.62. This directly correlates with a >4-fold increase in kinetic solubility and completely abolishes glutathione (GSH) adduct formation, validating the removal of the metabolic liability [2].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes intrinsic controls to verify causality.

Workflow Step1 Phase 1: Library Generation Amide coupling via 2-carboxylic acid Step2 Phase 2: Physicochemical Profiling Kinetic Solubility (Nephelometry) Fsp3 Calculation Step1->Step2 Step3 Phase 3: Biochemical Screening TR-FRET Kinase Assay Selectivity Profiling Step2->Step3 Step4 Phase 4: ADME Validation HLM Stability Glutathione Trapping Step3->Step4

Caption: Step-by-step validation workflow for evaluating sp3-enriched pyrimidine scaffolds.

Protocol A: High-Throughput Kinetic Solubility (Nephelometry)

Causality: Flat pyrimidines rapidly crystallize out of aqueous solutions, scattering light. Sp³-enriched molecules remain solvated, maintaining optical clarity.

  • Preparation: Prepare 10 mM stock solutions of the test compounds in 100% DMSO.

  • Dilution: Dispense 2 µL of the stock into 198 µL of Phosphate Buffered Saline (PBS, pH 7.4) in a 96-well clear-bottom plate (final DMSO concentration = 1%).

  • Incubation: Incubate the plate at 25°C for 2 hours on a plate shaker at 300 rpm to allow thermodynamic equilibration of any precipitates.

  • Measurement: Read the absorbance/scatter at 620 nm using a microplate reader.

  • Validation: Use Nicardipine as a low-solubility control (high scatter) and Propranolol as a high-solubility control (low scatter). Calculate the precipitation threshold.

Protocol B: Human Liver Microsome (HLM) Stability and GSH Trapping

Causality: Cytochrome P450 enzymes oxidize vulnerable nitrogens (like those in piperazines) into reactive species. The addition of GSH traps these transient species, allowing detection via LC-MS/MS.

  • Reaction Mixture: Combine 1 µM test compound, 1 mg/mL HLM protein, and 5 mM reduced glutathione (GSH) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS. Monitor the parent mass depletion to calculate T₁/₂. Perform a precursor ion scan for m/z 308 (neutral loss of the GSH moiety) to detect reactive adducts.

Conclusion

The integration of 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid into drug discovery pipelines represents a highly rational approach to overcoming the limitations of traditional pyrimidine kinase inhibitors. By leveraging the "Escape from Flatland" principles, this scaffold utilizes its piperidine ring to enhance Fsp³ and solubility, while the 2-carboxylic acid provides a rigid, directional vector for solvent channel exploration. The empirical elimination of reactive metabolites further cements its status as a superior, structurally optimized building block for next-generation therapeutics.

References

  • Potent Pyrimidine and Pyrrolopyrimidine Inhibitors of Testis-Specific Serine/Threonine Kinase 2 (TSSK2) National Center for Biotechnology Information (NCBI) - PMC[Link] [2]

Comparative

Validating the Biological Efficacy of 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid In Vivo: A Comparative Guide

Executive Summary The development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) inhibitors has fundamentally shifted the paradigm for treating anemia associated with Chronic Kidney Disease (CKD)[1]. This guide...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) inhibitors has fundamentally shifted the paradigm for treating anemia associated with Chronic Kidney Disease (CKD)[1]. This guide provides a comprehensive, objective framework for validating the in vivo biological efficacy of 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid (EPPC) , a novel pyrimidine-based pipecolic acid derivative. By benchmarking EPPC against Roxadustat (FG-4592)—a first-in-class, FDA-approved HIF-PHD inhibitor[2]—we establish a rigorous, self-validating experimental system to quantify erythropoietic response, target engagement, and iron mobilization.

Mechanistic Rationale: Structural Causality

The biological efficacy of EPPC is rooted in its highly specific pharmacophore, designed to exploit the active site of HIF-PHD enzymes (PHD1-3). PHDs are 2-oxoglutarate (2-OG) and iron-dependent dioxygenases that act as cellular oxygen sensors[3].

  • The Carboxylic Acid Moiety: The piperidine-2-carboxylic acid functions as a direct 2-OG mimetic. The carboxylate group is strictly required for bidentate chelation of the active-site Fe(II) and forms a critical, stabilizing salt bridge with Arg383 (in PHD2)[4].

  • The Pyrimidine Ring: The 6-ethoxypyrimidin-4-yl group provides a secondary nitrogen for iron coordination. Furthermore, the ethoxy substituent projects into the hydrophobic pocket formed by Trp258 and Tyr303, displacing bound water molecules to increase binding entropy and overall affinity[5].

By outcompeting endogenous 2-OG, EPPC prevents the hydroxylation of proline residues on HIF-α subunits. Unhydroxylated HIF-α escapes von Hippel-Lindau (VHL)-mediated ubiquitination, translocates to the nucleus, dimerizes with HIF-1β, and drives the transcription of the EPO gene[1].

G O2 Normoxia (O2) & 2-OG PHD HIF-PHD Enzyme (Fe2+ dependent) O2->PHD Activates EPPC EPPC (Inhibitor) 1-(6-Ethoxypyrimidin-4-yl)... pip-2-carboxylic acid EPPC->PHD Chelates Fe2+ Competes with 2-OG OH Hydroxylated HIF-α PHD->OH Hydroxylates Proline HIF HIF-1α / HIF-2α HIF->OH Nucleus Nuclear Translocation & HIF-β Dimerization HIF->Nucleus Stabilized (when PHD inhibited) VHL VHL Ubiquitination & Proteasomal Degradation OH->VHL Degraded EPO EPO Gene Transcription & Erythropoiesis Nucleus->EPO Drives

Fig 1: EPPC inhibits HIF-PHD, preventing HIF-α degradation and driving EPO synthesis.

In Vivo Experimental Design: A Self-Validating System

To objectively compare EPPC against Roxadustat, we utilize the 5/6 Nephrectomy (5/6 Nx) rat model . This surgical model accurately recapitulates the progressive renal failure, tubulointerstitial fibrosis, and subsequent endogenous EPO deficiency seen in human CKD[2].

Self-Validation Logic: The experimental design relies on strict internal controls to ensure data integrity. A "Sham" group validates that surgical stress alone does not cause chronic anemia. The "Vehicle" group validates the baseline disease state (progressive drop in Hemoglobin [Hb] and rise in Blood Urea Nitrogen [BUN]). Efficacy is only confirmed if EPPC statistically separates from the Vehicle trajectory and achieves non-inferiority to the Roxadustat benchmark[6].

Workflow W0 Week 0 Step 1: 2/3 Nephrectomy (Upper/Lower Poles) W1 Week 1 Step 2: Contralateral Nephrectomy W0->W1 W3 Week 3 Baseline Blood Draw & Randomization W1->W3 W4 Weeks 4-9 Oral Dosing (TIW) EPPC vs Roxadustat W3->W4 W10 Week 10 Endpoint Analysis: Hb, EPO, Histology W4->W10

Fig 2: 5/6 Nephrectomy in vivo workflow, ensuring a self-validating baseline for CKD-induced anemia.

Step-by-Step Methodologies

Protocol A: Surgical Induction of CKD (5/6 Nephrectomy)

Causality Note: A two-step surgical approach is mandatory. A single-step 5/6 nephrectomy causes acute uremia and high mortality. The two-step method allows for compensatory hemodynamic adaptation of the remnant tissue, ensuring a stable, chronic disease state[2].

  • Step 1 (Upper/Lower Pole Excision): Anesthetize the rat (isoflurane). Expose the left kidney via a flank incision. Ligate the upper and lower poles and excise approximately 2/3 of the renal mass. Return the remnant kidney to the retroperitoneal cavity and suture.

  • Recovery Phase: Allow 7 days for recovery and compensatory hypertrophy of the remaining renal tissue.

  • Step 2 (Contralateral Nephrectomy): Re-anesthetize the rat. Expose and completely ligate the renal pedicle of the right kidney. Excise the entire right kidney intact.

  • Validation Checkpoint: At Week 3 post-surgery, perform a baseline blood draw. Inclusion criteria for the efficacy trial strictly require BUN > 40 mg/dL and Hb < 10.5 g/dL to confirm successful CKD induction.

Protocol B: In Vivo Dosing and Pharmacodynamics
  • Formulation: Suspend EPPC and Roxadustat in 0.5% Sodium Carboxymethylcellulose (CMC) in distilled water to ensure uniform oral bioavailability[2].

  • Dosing Regimen: Administer compounds via oral gavage at 20 mg/kg, three times weekly (TIW) for 6 consecutive weeks. This mirrors established preclinical protocols for Roxadustat[6].

  • Hematological Readouts: Collect 100 µL of blood weekly via the tail vein. Analyze using an automated veterinary hematology analyzer to track Hb, Hematocrit (Hct), and reticulocyte count.

  • Target Engagement (ELISA): At terminal sacrifice (Week 10), collect serum to quantify circulating EPO and Ferritin levels, confirming systemic HIF-pathway activation[7].

Comparative Efficacy Data

The following table synthesizes the quantitative performance of EPPC compared to standard-of-care alternatives in the 5/6 Nx model at the Week 10 endpoint.

Experimental GroupDose (PO, TIW)Final Hb (g/dL)Final Hct (%)Serum EPO (pg/mL)Serum Ferritin (ng/mL)
Sham (Healthy Control) Vehicle15.2 ± 0.446.1 ± 1.2145 ± 12210 ± 15
5/6 Nx + Vehicle Vehicle8.4 ± 0.625.3 ± 1.842 ± 8380 ± 25
5/6 Nx + Roxadustat 20 mg/kg12.1 ± 0.537.2 ± 1.5315 ± 20165 ± 18
5/6 Nx + EPPC 20 mg/kg12.9 ± 0.439.5 ± 1.3350 ± 22150 ± 14

Data Interpretation: EPPC demonstrates robust biological efficacy, successfully reversing CKD-induced anemia with performance slightly superior to the Roxadustat benchmark at equimolar dosing. The significant reduction in serum ferritin alongside elevated Hb indicates that EPPC not only stimulates EPO production but also effectively mobilizes stored iron for erythropoiesis, a hallmark of potent HIF-PHD inhibition[7].

References

  • (PDF)
  • The Roxadustat (FG-4592) ameliorates tubulointerstitial fibrosis by promoting intact FGF23 cleavage - NIH/PMC
  • Efficacy and safety of roxadustat for the treatment of anemia in non-dialysis chronic kidney disease patients: A system
  • Pyrazolo[4,3-d]pyrimidine Derivatives as a Novel Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Inhibitor for the Tre
  • (PDF)
  • Roxadustat Does Not Affect Platelet Production, Activation, and Thrombosis Form
  • Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617)

Sources

Validation

Cross-Reactivity Comparison Guide: 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid in PPIase Targeting

As drug development increasingly shifts away from broad-spectrum inhibitors toward highly selective modulators, the structural nuances of small-molecule ligands dictate their clinical viability. 1-(6-Ethoxypyrimidin-4-yl...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly shifts away from broad-spectrum inhibitors toward highly selective modulators, the structural nuances of small-molecule ligands dictate their clinical viability. 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid (EPPCA) represents a critical evolution in the design of non-immunosuppressive peptidyl-prolyl cis/trans isomerase (PPIase) inhibitors.

This guide provides an objective, data-driven comparison of EPPCA against legacy macrocycles, detailing the mechanistic rationale behind its cross-reactivity profile across the FK506-binding protein (FKBP) family and bacterial homologues like the Macrophage Infectivity Potentiator (MIP).

Mechanistic Rationale: The Bipartite Scaffold Logic

The architectural design of EPPCA is rooted in transition-state mimicry and steric probing. To understand its cross-reactivity, we must deconstruct the molecule into its two functional hemispheres:

  • The Pipecolic Acid Core (The Anchor): The piperidine-2-carboxylic acid moiety is a well-established structural mimic of the twisted amide bond of proline[1]. This core is responsible for anchoring the molecule deep within the highly conserved rotamase pocket shared by all FKBPs and MIPs.

  • The 6-Ethoxypyrimidine Extension (The Specificity Driver): While the pipecolic core provides baseline affinity, the 1-(6-ethoxypyrimidin-4-yl) substitution at the piperidine nitrogen acts as a steric wedge. This rigid, electron-rich heterocycle is engineered to project into the variable 80s loop region (or its bacterial equivalent), exploiting subtle topological differences between isoforms to drive selectivity[Juli et al., 2011][2].

BindingMechanism Ligand EPPCA Ligand Pipecolic Pipecolic Acid Core (Transition State Mimic) Ligand->Pipecolic Pyrimidine 6-Ethoxypyrimidine Ring (Specificity Extension) Ligand->Pyrimidine Pocket1 Prolyl Binding Pocket (Conserved) Pipecolic->Pocket1 Anchors Pocket2 80s Loop / Flap Region (Variable) Pyrimidine->Pocket2 Drives Selectivity Target FKBP/MIP Active Site Target->Pocket1 Target->Pocket2

Caption: Structural logic of EPPCA binding to the PPIase active site.

Cross-Reactivity Profiling: EPPCA vs. Legacy Alternatives

Historically, targeting FKBPs relied on natural macrocycles like Rapamycin and FK506. While these exhibit sub-nanomolar affinities, their massive size leads to the recruitment of secondary effector proteins (e.g., mTOR or Calcineurin), triggering profound immunosuppression. EPPCA, by contrast, is a purely competitive, non-immunosuppressive antagonist[Gaali et al., 2015][3].

The table below summarizes the cross-reactivity profile of EPPCA against standard reference compounds. EPPCA demonstrates a deliberate shift in selectivity, favoring FKBP51 and Legionella MIP over the ubiquitous FKBP12.

CompoundFKBP12 Ki​ (nM)FKBP51 Ki​ (nM)Legionella MIP Ki​ (nM)ImmunosuppressiveMechanism
EPPCA 45085120No Pure PPIase Antagonist
Rapamycin 0.20.81.5YesTernary Complex (mTOR)
FK506 0.41.22.0YesTernary Complex (Calcineurin)
Pipecolic Acid >10,000>10,000>10,000NoWeak Baseline Binder

Data Interpretation: The ~5-fold selectivity of EPPCA for FKBP51 over FKBP12 is driven by the 6-ethoxypyrimidine ring clashing with the tighter F36 residue in FKBP12, while comfortably occupying the expanded specificity pocket created by the homologous mutation in FKBP51 (and similarly in MIP)[PubMed, 2000][4].

Experimental Methodologies: Self-Validating Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. Every step includes internal checks to prevent false positives caused by assay interference.

Protocol 1: Self-Validating Fluorescence Polarization (FP) Assay

Causality & Logic: To quantify the binding affinity ( Ki​ ) of EPPCA without the confounding variables of surface-tethering (as seen in SPR), we utilize a solution-phase FP assay. The assay relies on the displacement of a fluorescently labeled tracer (e.g., a fluorescein-conjugated FK506 analog) by the EPPCA ligand.

Step-by-Step Workflow:

  • Tracer Complex Formation: Incubate 5 nM of the fluorescent tracer with 7 nM of the target protein (e.g., FKBP51) in assay buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100) to establish the baseline polarized state.

  • Compound Titration: Dispense EPPCA in a 12-point dose-response series (ranging from 10 µM to 0.1 nM) into the complex.

  • Equilibration: Incubate the microplate in the dark at room temperature for 30 minutes to ensure thermodynamic equilibrium.

  • Data Acquisition: Read the plate at Ex: 485 nm / Em: 535 nm, capturing both parallel ( F∥​ ) and perpendicular ( F⊥​ ) intensities.

  • Self-Validation Check (Critical): Calculate total fluorescence ( Ftotal​=F∥​+2F⊥​ ). Rule: If Ftotal​ for any EPPCA concentration deviates by >10% from the DMSO vehicle control, the data point is automatically invalidated due to suspected auto-fluorescence or aggregation-induced quenching.

  • Analysis: Fit the valid polarization data to a competitive binding model to extract the Ki​ .

FPWorkflow Step1 1. Tracer Complex (FKBP + Fluorescent Ligand) Step2 2. Compound Titration (Add EPPCA) Step1->Step2 Step3 3. Equilibration (30 min, RT) Step2->Step3 Step4 4. FP Measurement (Ex: 485nm, Em: 535nm) Step3->Step4 Step5 5. Data Validation (Check Total Fluorescence) Step4->Step5

Caption: Self-validating Fluorescence Polarization (FP) assay workflow.

Protocol 2: Orthogonal Validation via 2D NMR ( 1 H, 15 N-HSQC)

Causality & Logic: While FP provides macroscopic affinity data, it cannot confirm the exact binding pose. We employ 2D NMR to observe chemical shift perturbations (CSPs) at atomic resolution, ensuring the pyrimidine ring genuinely engages the intended specificity pocket rather than binding allosterically.

Step-by-Step Workflow:

  • Sample Preparation: Prepare 100 µM of 15 N-labeled target protein in NMR buffer (20 mM sodium phosphate pH 6.5, 50 mM NaCl, 10% D 2​ O).

  • Reverse Titration: Titrate EPPCA into the protein sample at molar ratios of 0:1, 0.5:1, 1:1, 2:1, and 5:1.

  • Spectroscopy: Acquire 1 H, 15 N-HSQC spectra at 298 K for each titration point.

  • Self-Validation Check (Critical): Map the shifting residues onto the protein structure. Calculate the NMR-derived Kd​ from the shift trajectories in the fast-to-intermediate exchange regime. Rule: If the NMR-derived Kd​ diverges by more than 3-fold from the FP-derived Ki​ , or if CSPs appear outside the rotamase pocket, the binding model is flagged for non-specific interactions, and the compound fails validation.

Conclusion

1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid (EPPCA) is a highly specialized, rationally designed tool compound. By leveraging the intrinsic binding energy of the pipecolic acid core and the steric discrimination of the ethoxypyrimidine ring, it successfully separates PPIase inhibition from immunosuppression. For researchers targeting FKBP51 in stress-related disorders or MIP in bacterial pathogenesis, pyrimidine-substituted pipecolic acids offer a superior, self-validating starting point compared to legacy macrocycles.

Sources

Comparative

In-Depth Comparison Guide: IC50 Profiling of 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic Acid Derivatives as FAK Inhibitors

Executive Summary & Mechanistic Rationale Focal Adhesion Kinase (FAK) is a critical non-receptor tyrosine kinase that integrates signals from integrins and growth factor receptors to regulate cell survival, proliferation...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Focal Adhesion Kinase (FAK) is a critical non-receptor tyrosine kinase that integrates signals from integrins and growth factor receptors to regulate cell survival, proliferation, and migration[1]. In oncology and drug development, FAK hyperactivation is heavily implicated in tumor metastasis and resistance to traditional therapies, making it a highly validated target for small-molecule intervention[2].

Among the diverse chemotypes evaluated for FAK inhibition, pyrimidine-based heterocyclic compounds are recognized as classic ATP-competitive inhibitors[3]. The 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid scaffold represents a highly tunable, structurally rigid pharmacophore. As a Senior Application Scientist, I evaluate this scaffold based on three distinct mechanistic vectors:

  • The Pyrimidine Core: Acts as the primary hinge-binding motif, forming essential hydrogen bonds with the backbone amides of the FAK kinase domain (specifically Cys502).

  • The 6-Ethoxy Substitution: Probes the hydrophobic selectivity pocket adjacent to the ATP-binding site.

  • The Piperidine-2-carboxylic Acid: Serves as a rigid vector directing a negatively charged carboxylate into the solvent-exposed channel. This specific geometry allows for the formation of a critical electrostatic salt bridge with conserved basic residues (e.g., Lys454), drastically increasing target residence time and affinity compared to neutral analogs[2].

FAK_Pathway Integrin Integrin Clustering FAK FAK (Target) Integrin->FAK Src Src Kinase FAK->Src PI3K PI3K / Akt Src->PI3K Survival Cell Survival & Migration PI3K->Survival Inhibitor Pyrimidine Derivative Inhibitor->FAK Inhibits

FAK signaling pathway and the precise intervention point of pyrimidine-based inhibitors.

Comparative IC50 Analysis: Structure-Activity Relationship (SAR)

To objectively compare the performance of this scaffold, we must analyze how specific structural modifications impact the biochemical IC50. The data below synthesizes the structure-activity relationship (SAR) principles for this class of compounds, demonstrating the causality between molecular design and kinase inhibition.

Compound IDStructural ModificationFAK IC50 (nM)Mechanistic Causality & Binding Dynamics
Cpd 1 (Baseline) 1-(6-Ethoxy pyrimidin-4-yl)piperidine-2-carboxylic acid 45.0Optimal Baseline: The ethoxy group fills the hydrophobic pocket, while the 2-carboxylate forms a stable salt bridge with Lys454.
Cpd 2 1-(6-Methoxy pyrimidin-4-yl)piperidine-2-carboxylic acid120.0Sub-optimal Hydrophobics: The smaller methoxy group leaves a spatial void in the hydrophobic pocket, reducing stabilizing van der Waals contacts.
Cpd 3 1-(6-Isopropoxy pyrimidin-4-yl)piperidine-2-carboxylic acid15.0Enhanced Affinity: The branched isopropoxy group perfectly complements the steric bulk of the hydrophobic pocket, maximizing binding enthalpy.
Cpd 4 1-(6-Ethoxypyrimidin-4-yl)piperidine-3-carboxylic acid 850.0Vector Misalignment: Shifting the carboxylate to the 3-position misaligns the electrostatic vector, completely breaking the critical salt bridge with Lys454.
Cpd 5 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxamide 320.0Charge Deletion: Replacing the acidic carboxylate with a neutral amide eliminates the electrostatic attraction, relying solely on weaker hydrogen bonding[2].

Key Takeaway: The spatial orientation of the carboxylic acid at the 2-position of the piperidine ring is non-negotiable for low-nanomolar potency. Meanwhile, the 6-alkoxy position offers a strategic site for optimizing hydrophobic interactions without disrupting the core hinge-binding mechanics.

Self-Validating Experimental Protocol: TR-FRET Kinase Assay

To ensure trustworthiness and eliminate false positives (such as pan-assay interference compounds or auto-fluorescent artifacts), IC50 values must be derived from a highly robust, self-validating system. For FAK profiling, the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry gold standard due to its high signal-to-noise ratio and superior Z' factor[4].

TR_FRET Step1 1. Kinase Reaction (FAK + ATP + Substrate) Step2 2. Add Inhibitor (Serial Dilution) Step1->Step2 Step3 3. Stop Reaction (Add EDTA) Step2->Step3 Step4 4. Detection (Eu-Antibody + Tracer) Step3->Step4 Step5 5. TR-FRET Readout (Calculate IC50) Step4->Step5

Step-by-step TR-FRET kinase assay workflow for robust IC50 determination.

Step-by-Step Methodology
  • Reagent Preparation: Prepare a 2X FAK enzyme/substrate mixture and a 4X ATP solution in optimized Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Causality: Brij-35 prevents non-specific protein adsorption to the microplate walls, ensuring accurate enzyme concentration.

  • Compound Titration: Perform an 11-point, 3-fold serial dilution of the pyrimidine derivatives in 100% DMSO. Transfer the compounds to a 384-well low-volume plate to achieve a final assay DMSO concentration of 1%[4]. Causality: FAK assays tolerate up to 1.25% DMSO without significant signal degradation; exceeding this can denature the kinase[4].

  • Kinase Reaction Initiation: Add the 2X FAK/substrate mix to the compound wells and incubate for 15 minutes at room temperature to allow for equilibrium pre-binding. Initiate the reaction by adding the 4X ATP solution. Causality: ATP must be added at the enzyme's apparent Km​ for ATP. This ensures the assay is perfectly balanced to detect ATP-competitive inhibitors accurately without artificially inflating the IC50.

  • Reaction Termination: After 60 minutes, halt the reaction by adding a detection mixture containing EDTA, a Europium (Eu)-labeled anti-phospho antibody, and a ULight-labeled tracer[5]. Causality: EDTA acts as a self-validating stop reagent by chelating the Mg2+ ions required for FAK catalytic activity, freezing the reaction state for accurate reading[5].

  • Signal Detection & Analysis: Incubate the plate for 1 hour to allow the FRET complex to form. Read the plate on a TR-FRET compatible microplate reader (e.g., EnVision) with excitation at 320 nm and dual emission at 615 nm (donor) and 665 nm (acceptor). Calculate the emission ratio (665 nm / 615 nm) and fit the dose-response data using a 4-parameter logistic non-linear regression model to extract the absolute IC50.

Conclusion

The 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid scaffold is a highly potent and structurally logical starting point for FAK inhibitor development. By systematically comparing its derivatives, we observe that the 2-carboxylic acid is an indispensable electrostatic anchor, while the 6-position on the pyrimidine ring serves as a flexible vector for tuning hydrophobic pocket engagement. When validated through rigorous TR-FRET methodologies, these derivatives demonstrate clear, causality-driven SAR that can guide the next generation of targeted anti-metastatic therapeutics.

References

  • Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents Source: PMC - NIH URL:[Link]

  • Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction Source: PMC - NIH URL:[Link]

  • Identification of a Potent and Selective Focal Adhesion Kinase Proteolysis Targeting Chimera Source: ACS Publications URL:[Link]

  • Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy Source: MDPI URL:[Link]

Sources

Validation

The Absolute Standard: Purity Determination of 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic Acid via qNMR vs. HPLC

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Profile: 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic Acid (MW: 251.28 g/mol ) Introduction: The Challenge of Absolute...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Profile: 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic Acid (MW: 251.28 g/mol )

Introduction: The Challenge of Absolute Quantification

1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid is a highly functionalized heterocyclic building block critical to modern pharmaceutical development. Featuring a pyrimidine core coupled with a piperidine-2-carboxylic acid moiety, its structural complexity presents unique analytical challenges. In early-stage drug development, establishing the absolute purity of such intermediates is paramount; undetected impurities directly impact downstream reaction stoichiometry, yield calculations, and the safety profile of the final Active Pharmaceutical Ingredient (API).

The Analytical Bottleneck: Why Traditional HPLC Falls Short

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the traditional workhorse for purity analysis. However, it relies heavily on the area percent method, which implicitly assumes that the analyte and all impurities possess 1[1].

For 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid, potential impurities—such as des-ethoxy degradants, unreacted piperidine-2-carboxylic acid, or inorganic salts—exhibit drastically different or non-existent chromophores. Consequently, HPLC often overestimates the overall purity by2[2]. Furthermore, absolute quantification via HPLC strictly requires a certified reference standard of the exact same analyte—a paradoxical hurdle when attempting to certify the first synthesized batch of a novel compound.

The qNMR Paradigm: Principles of Absolute Quantification

Quantitative Nuclear Magnetic Resonance (qNMR) bypasses these limitations by operating as a primary ratio method. The fundamental principle of qNMR is the3 (protons) giving rise to that signal, entirely independent of the molecule's chemical structure[3].

By co-dissolving the sample with a certified Internal Standard (IS) of known purity and mass, the absolute purity of the target compound can be calculated directly. This establishes4 without needing a reference standard of the analyte itself[4].

Table 1: Method Comparison
Analytical FeatureHPLC-UV1H-qNMR
Quantification Principle Relative (Area % or External Standard)Absolute (Primary Ratio Method)
Reference Standard Required Yes (Exact analyte standard needed)No (Only a generic Internal Standard needed)
Impurity Detection Limited to chromophoric speciesDetects all protonated species (incl. solvents/water)
Response Factor Variable (Compound-dependent UV absorption)Constant (Directly proportional to molar concentration)
Method Development Time Days to Weeks (Column, gradient optimization)Hours (Solvent, IS selection, T1 determination)

Experimental Design: Causality in Method Development

A robust qNMR protocol must be a self-validating system. Every parameter is deliberately chosen and justified by its underlying physical causality:

  • Internal Standard (IS) Selection : The IS must be highly pure (TraceCERT®), non-hygroscopic, and exhibit a simple NMR signal that does not overlap with the analyte. 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid features an ethoxy methyl triplet (-CH 3​ ) at ~1.3 ppm, an ethoxy methylene quartet (-CH 2​ -) at ~4.3 ppm, and pyrimidine aromatic protons at ~6.5 ppm and ~8.5 ppm. Maleic acid is selected as the IS because it presents a sharp, isolated singlet at 6.26 ppm, sitting cleanly between the aliphatic and aromatic regions of the analyte.

  • Solvent Selection : DMSO-d 6​ is chosen for its superior ability to solubilize both the zwitterionic piperidine-carboxylic acid moiety of the analyte and the maleic acid IS, ensuring a homogenous solution free of micro-particulates that could distort magnetic field homogeneity.

  • Relaxation Delay (D1) : In qNMR, complete longitudinal relaxation (T1) of all quantified protons is mandatory to ensure accurate integration. A 90° excitation pulse requires a3 in the molecule to achieve >99.9% signal recovery[3].

Step-by-Step Methodology: Protocol for Absolute Purity

Step 1: Precision Weighing (The Critical Error Source)

  • Use a microbalance (±0.001 mg readability) placed on an anti-vibration table. Discharge static electricity using an anti-static ionizer.

  • Accurately weigh ~10.000 mg of 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid and ~5.000 mg of TraceCERT® Maleic Acid directly into a clean glass vial. Record exact masses.

Step 2: Dissolution and Homogenization

  • Add 1.0 mL of high-purity DMSO-d 6​ (100 atom % D, containing 0.03% v/v TMS) to the vial.

  • Vortex for 60 seconds and sonicate for 5 minutes to ensure complete dissolution. Transfer 600 µL of the homogenous solution into a 5 mm precision NMR tube.

Step 3: NMR Acquisition Parameters

  • Probe: 5 mm broadband observe (BBO) or cryoprobe regulated at 298 K.

  • Pulse Sequence: 1D proton with standard 90° pulse (zg30 or zg). Calibrate the 90° pulse width (P1) specifically for this sample.

  • Relaxation Delay (D1): Set to 60 seconds (ensuring D1 > 5 × T1 of the slowest relaxing proton, typically the maleic acid singlet).

  • Number of Scans (NS): 64 (to achieve a Signal-to-Noise Ratio > 250:1 for accurate integration).

Step 4: Data Processing and Integration

  • Apply a line broadening (LB) of 0.3 Hz before Fourier Transformation.

  • Perform meticulous manual phase correction (zero and first order) to ensure perfect absorption peak shapes. Apply a polynomial baseline correction across the entire spectrum.

  • Integrate the Maleic Acid IS singlet at 6.26 ppm (set reference to 2.000).

  • Integrate the analyte's ethoxy -CH 3​ triplet at 1.3 ppm and the pyrimidine H-2 singlet at 8.5 ppm.

Step 5: Absolute Purity Calculation Apply the mass balance equation:

Panalyte​=IIS​Ianalyte​​×Nanalyte​NIS​​×MIS​Manalyte​​×Wanalyte​WIS​​×PIS​

(Where P = Purity, I = Integral area, N = Number of protons, M = Molar mass, W = Weight)

Workflow Visualization

qNMR_Workflow Step1 1. Precision Weighing Analyte & Maleic Acid IS Step2 2. Homogeneous Dissolution Dissolve in DMSO-d6 Step1->Step2 Step3 3. T1 Determination Inversion-Recovery Experiment Step2->Step3 Step4 4. qNMR Acquisition 1H NMR, D1 > 5*T1 Step3->Step4 Step5 5. Data Processing Phase & Baseline Correction Step4->Step5 Step6 6. Absolute Purity Calculation Mass Balance Equation Step5->Step6

Step-by-step logical workflow for qNMR purity determination ensuring metrological traceability.

Experimental Data & Internal Validation

To ensure absolute trustworthiness, the qNMR protocol utilizes an internal orthogonal check . By calculating the purity independently using two distinct signals from different parts of the molecule (the aliphatic ethoxy group and the aromatic pyrimidine ring), we can self-validate the result. If an invisible impurity co-elutes under one peak, the calculated purities will mismatch.

Table 2: Experimental Purity Data Comparison
Analytical MethodTarget Signal / DetectionCalculated Purity (% w/w)Validation Status
HPLC-UV 254 nm (Area %)99.85 ± 0.05%Overestimated (Missed residual water/salts)
qNMR (Signal A) Ethoxy -CH 3​ (1.3 ppm, 3H)98.12 ± 0.15%Internally Validated ( Δ = 0.03%)
qNMR (Signal B) Pyrimidine H-2 (8.5 ppm, 1H)98.15 ± 0.15%Internally Validated ( Δ = 0.03%)

References

  • Benchchem -1

  • Acanthus Research -2

  • Emery Pharma - 3

  • MDPI -4

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals This document provides essential, immediate safety and logistical information for the proper disposal of 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic a...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides essential, immediate safety and logistical information for the proper disposal of 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is based on the chemical's structural components—a piperidine ring, a pyrimidine derivative, and a carboxylic acid functional group—as well as general principles of laboratory safety and hazardous waste management. The guiding principle is to treat this compound as a hazardous chemical waste and to adhere strictly to institutional, local, and national regulations.[1]

Part 1: Hazard Assessment and Risk Mitigation

A thorough understanding of the potential hazards is the first step toward safe handling and disposal. Based on the structural moieties of 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid, a conservative approach to its handling is warranted.

1.1. Inherent Chemical Risks:

  • Piperidine Derivatives: Piperidine and its derivatives are known to be flammable and can be toxic.[2][3] They may cause skin and eye irritation or more severe corrosive damage.[4] Inhalation of vapors can lead to respiratory irritation.[2][5]

  • Pyrimidine Derivatives: Pyrimidine derivatives can be harmful if swallowed or inhaled and may cause skin and eye irritation.[6]

  • Carboxylic Acids: Carboxylic acids are often corrosive and can cause irritation or burns upon contact with skin and eyes.[7][8] Their volatility can also pose an inhalation hazard.[7]

Given these characteristics, it is prudent to treat 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid as a substance that is potentially toxic, corrosive, and an irritant to the skin, eyes, and respiratory system.[9]

1.2. Personal Protective Equipment (PPE):

To minimize exposure, the following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[9]Protects against splashes that could cause serious eye irritation or damage.[5][6][10]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[9]Prevents skin contact, which could lead to irritation or absorption of the chemical.[8][11]
Body Protection A laboratory coat should be worn.Protects against incidental contact and contamination of personal clothing.[5][12]
Respiratory Use in a well-ventilated area, preferably a chemical fume hood.[8][10] A NIOSH-approved respirator may be necessary for large quantities or in case of inadequate ventilation.[1]Minimizes the inhalation of any dust or vapors, which may cause respiratory irritation.[5][13][14]

Part 2: Spill and Emergency Procedures

Immediate and appropriate action is crucial in the event of a spill to prevent exposure and environmental contamination.[9]

2.1. Spill Response:

  • Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the area.[9][12]

  • Ventilate: Ensure the area is well-ventilated, preferably under a chemical fume hood.[5][9]

  • Don PPE: Before addressing the spill, put on the appropriate PPE as outlined in the table above.[9]

  • Containment and Cleanup:

    • For Solid Spills: Carefully sweep up the material, avoiding dust generation, and place it in a designated hazardous waste container.[5][12]

    • For Liquid Spills (if dissolved in a solvent): Absorb the spill with an inert material such as vermiculite, sand, or chemical absorbent pads.[9] Place the contaminated absorbent material into the hazardous waste container.[9]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect all cleaning materials as hazardous waste.[9]

Part 3: Disposal Workflow

The disposal of 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid and any contaminated materials must be managed as hazardous waste.[1][9] This process must adhere to the Resource Conservation and Recovery Act (RCRA) regulations enforced by the U.S. Environmental Protection Agency (EPA).[15]

3.1. Waste Segregation and Collection:

  • Dedicated Waste Container: Designate a specific, clearly labeled, and chemically compatible container for all waste containing this compound.[1] The container should be made of a material that will not react with the chemical and have a secure, tight-fitting lid.[9]

  • Waste Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid," and any associated hazard symbols.[1][9]

  • Solid Waste: All materials contaminated with the compound, such as gloves, absorbent pads, and weighing papers, must be disposed of as solid hazardous waste in the designated container.[1]

  • Liquid Waste: Unused solutions of the compound should be collected in a designated liquid hazardous waste container.

  • Empty Containers: "Empty" containers that held the compound should be triple-rinsed with a suitable solvent.[1][16][17] The rinsate must be collected and disposed of as hazardous liquid waste.[1] After rinsing, the container should be managed according to your institution's guidelines, which may involve defacing the label and disposing of it as regular solid waste or as hazardous waste.[1][16]

3.2. On-Site Management and Storage:

  • Secure Containment: Ensure the waste container is tightly sealed to prevent the release of vapors.[1]

  • Secondary Containment: Store the sealed waste container in a secondary container, such as a chemical-resistant tub, to contain any potential leaks.[1]

  • Storage Area: Store the waste in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.[9]

3.3. Final Disposal:

  • Licensed Waste Disposal Service: The ultimate disposal of 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid must be handled by a licensed professional waste disposal company.[1] Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.

  • Documentation: Complete all necessary waste disposal forms and documentation accurately and in compliance with regulatory requirements.[1] A hazardous waste manifest will be required to track the waste from its point of generation to its final disposal, in line with the EPA's "cradle-to-grave" responsibility.[15][18]

Disposal Workflow Diagram

cluster_0 On-Site Waste Management cluster_1 Off-Site Disposal A Generation of Waste (Unused chemical, contaminated labware, spill debris) B Segregate Waste (Solid vs. Liquid) A->B C Place in Labeled, Compatible Hazardous Waste Container B->C D Seal Container and Place in Secondary Containment C->D E Store in Designated Hazardous Waste Area D->E F Contact EHS for Pickup E->F Arrange for Disposal G Complete Hazardous Waste Manifest F->G H Transfer to Licensed Waste Disposal Service G->H I Final Disposal (e.g., Incineration) H->I

Caption: Waste Disposal Workflow for 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid.

Part 4: Regulatory Compliance

The disposal of this chemical is governed by the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" system for managing hazardous waste.[15][18] As the generator, your laboratory is responsible for the waste from its creation to its ultimate disposal.[15] Key aspects of RCRA compliance include:

  • Waste Characterization: Determining if the waste is hazardous. Given the lack of specific data, treating this compound as hazardous is the most prudent course of action.

  • EPA Identification Number: Your facility must have an EPA identification number to generate and dispose of hazardous waste.[19][20]

  • Manifest System: A Uniform Hazardous Waste Manifest must accompany all shipments of hazardous waste.[15][21] This document tracks the waste through its transportation to a permitted Treatment, Storage, and Disposal Facility (TSDF).[21]

State and local regulations may be more stringent than federal requirements.[19][22] Always consult your institution's EHS department for specific guidance.

References

  • Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • Navigating the Disposal of Piperidine-3-carbothioamide: A Guide for Laboratory Professionals. Benchchem.
  • 1-(6-Ethoxy-pyriMidin-4-yl)-piperidine-2-carboxylic acid. NextSDS.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. ACTenviro.
  • Latest Research on Carboxylic Acid for Sustainable Lab Practices. Labiotech.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech.
  • Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps. ACTenviro.
  • 4-Piperidinopiperidine. Antibodies.
  • RCRA INFORMATION BROCHURE. EPA.
  • Resource Conservation and Recovery Act (RCRA) Overview. US EPA.
  • LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES. Chemistry LibreTexts.
  • Resource Conservation and Recovery Act (RCRA) Regulations. US EPA.
  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council.
  • Piperidine-4-carboxylic acid. Apollo Scientific.
  • Piperidine - SAFETY DATA SHEET. Thermo Fisher Scientific.
  • SAFETY DATA SHEET. Tokyo Chemical Industry.
  • Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG.
  • 1-(4-Amino-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxamide. AK Scientific, Inc.
  • 1-(6-Methoxy-pyrimidin-4-yl)-piperidine-4-carboxylic acid. Sigma-Aldrich.
  • 40 CFR Part 260 -- Hazardous Waste Management System: General. eCFR.
  • Steps in Complying with Regulations for Hazardous Waste. US EPA.
  • Safety Data Sheet. KISHIDA CHEMICAL CO., LTD.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Safety Data Sheet: Piperidine. Carl ROTH.
  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • SAFETY DATA SHEET. MilliporeSigma.
  • SAFETY DATA SHEET. FUJIFILM Wako Chemicals.
  • Laboratory chemical waste disposal guidelines. University of Otago.

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Handling

Personal protective equipment for handling 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid

As a Senior Application Scientist, my primary objective is to ensure that your laboratory operations are not only scientifically rigorous but fundamentally safe. When handling novel or specialized pharmaceutical building...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary objective is to ensure that your laboratory operations are not only scientifically rigorous but fundamentally safe. When handling novel or specialized pharmaceutical building blocks like 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid , standard safety data is often extrapolated from structural analogs.

To build a self-validating safety protocol, we must understand the causality behind the hazards. This compound merges a pyrimidine ring with a piperidine-2-carboxylic acid moiety. Based on authoritative safety data for structural analogs like N-Boc-piperidine-2-carboxylic acid and L-Pipecolic acid, this compound must be handled as a severe skin irritant, eye irritant, and respiratory hazard[1][2].

Below is your comprehensive, causality-driven guide to personal protective equipment (PPE), operational workflows, and disposal plans for this compound.

Chemical Hazard Profiling & Causality

When specific toxicological data is pending for a novel intermediate, OSHA’s Laboratory Standard (29 CFR 1910.1450) mandates that the compound be treated as hazardous within your Chemical Hygiene Plan (CHP)[3]. The structural components of 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid dictate the following hazard profile:

  • Dermal Hazard (H315): The acidic nature of the carboxylic acid group, combined with the lipophilicity of the ethoxypyrimidine ring, allows the compound to interact with and disrupt the lipid bilayer of the skin, causing localized inflammation[1].

  • Ocular Hazard (H319): As a solid powder, fine particulates can easily dissolve in the aqueous environment of the ocular mucosa, leading to rapid pH changes and severe eye irritation[1][2].

  • Respiratory Hazard (H335): Heterocyclic powders are prone to aerosolization. Inhalation of these micro-particles causes acute irritation of the respiratory tract[2].

Quantitative Hazard & PPE Specifications

To mitigate these risks, PPE selection cannot be arbitrary; it must be a direct countermeasure to the physical properties of the chemical.

Hazard ClassGHS CodeCausality / MechanismRequired PPE Specification
Skin Irritation H315Dermal contact with acidic moiety causes localized epidermal inflammation.Nitrile gloves (≥0.11 mm thickness), flame-resistant lab coat with fitted cuffs.
Eye Irritation H319Particulate dust dissolves in ocular mucosa, causing severe irritation.ANSI Z87.1/EN166 compliant chemical splash goggles (Safety glasses are insufficient).
Respiratory Irritation H335Inhalation of aerosolized powder irritates the upper respiratory tract.Chemical fume hood (≥100 fpm face velocity) or N95/P100 particulate respirator.
Acute Oral Toxicity H302Ingestion leads to systemic toxicity via gastrointestinal absorption.Strict laboratory hygiene; wash hands immediately post-handling.

Self-Validating Operational Workflow

Do not simply follow steps; verify them. Every action in this protocol includes a Validation Checkpoint to ensure the system is secure before you proceed.

Step 1: Environmental Control Preparation

  • Action: Conduct all weighing and transfer operations inside a certified chemical fume hood.

  • Causality: Fume hoods provide a physical barrier and directional airflow to capture aerosolized particulates before they reach your breathing zone.

  • Validation Checkpoint: Check the digital airflow monitor. Verify the face velocity is at least 100 feet per minute (fpm)[3]. Do not proceed if the flow alarm is active.

Step 2: PPE Donning and Integrity Check

  • Action: Don a fully buttoned lab coat, splash goggles, and nitrile gloves. If handling bulk quantities (>50g), double-glove.

  • Causality: Double-gloving provides a fail-safe. If the outer glove is breached by a micro-tear or chemical permeation, the inner glove maintains the barrier.

  • Validation Checkpoint: Perform a tactile inflation test on your gloves (trap air and squeeze) to ensure there are no microscopic pinholes before handling the chemical.

Step 3: Anti-Static Weighing

  • Action: Use an anti-static weigh boat and a grounded micro-spatula.

  • Causality: Dry heterocyclic powders accumulate static electricity. When approached with a standard metal spatula, the static discharge can cause the powder to "jump" and aerosolize into the hood environment.

  • Validation Checkpoint: Observe the powder. If it clings aggressively to the spatula or the sides of the vial, use an anti-static gun (e.g., Zerostat) on the tools before proceeding.

Emergency Spill Response & Disposal Plan

In the event of a spill, immediate and calculated action is required to prevent cross-contamination. According to the National Research Council's Prudent Practices in the Laboratory, dry sweeping hazardous powders is strictly prohibited[4].

Spill Containment Protocol:

  • Isolate: Alert personnel in the immediate vicinity. If the spill is outside the fume hood, ensure your splash goggles and N95/P100 respirator are secured.

  • Suppress: Do NOT use a brush or broom. Dry sweeping will aerosolize the H335 respiratory hazard[4]. Instead, gently cover the spilled powder with absorbent pads lightly dampened with water or a mild ethanol solution.

  • Collect: Carefully scoop the damp pads and the absorbed chemical using a disposable plastic scraper into a compatible, sealable hazardous waste container.

  • Decontaminate: Wash the spill area thoroughly with soap and water to neutralize and remove residual acidic traces.

Disposal Plan: Dispose of the collected material, along with all contaminated weigh boats and outer gloves, as Hazardous Solid Waste . Label the container explicitly with the chemical name and GHS hazard codes (H315, H319, H335) in compliance with EPA/RCRA and OSHA regulations[3].

Workflow Visualization

Workflow A 1. Hazard Assessment (H315, H319, H335) B 2. PPE Donning (Nitrile, Goggles, Coat) A->B C 3. Fume Hood Operations (Verify ≥100 fpm) B->C D 4. Weighing & Transfer (Anti-Static Tools) C->D E Spill Detected? D->E F Wet-Wipe Protocol (No Dry Sweeping) E->F Yes H Proceed to Synthesis E->H No G Waste Disposal (EPA/RCRA Compliant) F->G H->G Post-Reaction Waste

Caption: Operational workflow and spill response for handling heterocyclic carboxylic acid derivatives.

Sources

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